(R)-1-Boc-3-(aminomethyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363902 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199174-29-3 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry
An In-Depth Technical Guide to (R)-1-Boc-3-(aminomethyl)pyrrolidine: A Cornerstone Chiral Building Block in Drug Discovery
In the landscape of modern pharmaceutical development, the pyrrolidine ring stands out as a "privileged structure." This designation is reserved for molecular scaffolds that can bind with high affinity to a diverse range of biological targets, making them a cornerstone in the design of novel therapeutics.[1] From antiviral agents to central nervous system drugs, the unique stereochemical and conformational properties endowed by the pyrrolidine moiety are instrumental in achieving therapeutic efficacy.[2]
The non-planar, sp³-rich nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[3] This molecular complexity is further amplified by the presence of chiral centers. The introduction of stereospecificity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles.[4]
This guide focuses on a particularly valuable derivative: This compound . This molecule is a bifunctional chiral building block, featuring a primary amine nucleophile and a pyrrolidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability and prevents unwanted side reactions, allowing for selective transformations at the primary amine.[5][6] The defined (R)-stereochemistry at the 3-position is crucial for creating enantiomerically pure compounds, a key requirement in modern drug development to ensure target specificity and minimize off-target effects.[4]
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the core properties, synthesis, characterization, and strategic applications of this compound.
PART 1: Core Chemical and Physical Properties
A precise understanding of a compound's properties is the foundation of its effective use in synthesis. This compound is primarily supplied as a liquid, and its identity is definitively established by its CAS number.
Compound Identification
It is critical to note that while CAS Number 199174-29-3 specifically identifies the (R)-enantiomer, the CAS number 270912-72-6 is also frequently encountered in supplier catalogs.[6][7][8][9] The latter often refers to the racemic mixture, which is a solid with a significantly higher melting point.[10][11] For stereospecific synthesis, researchers must ensure they are sourcing the correct enantiomer, 199174-29-3.
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. These values are essential for planning reactions, purification procedures, and storage.
| Property | Value | Source(s) |
| CAS Number | 199174-29-3 | [5][7][9] |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | [12][13] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 200.28 g/mol | [5] |
| Appearance | Light yellow to colorless liquid | [5] |
| Boiling Point | 95 - 99 °C at 1.5 mm Hg | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | Store at 0-8°C | [5] |
| InChI Key | OGCCBDIYOAFOGK-MRVPVSSYSA-N | [12] |
| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--CN | [12] |
PART 2: Spectroscopic Characterization
Structural verification is a non-negotiable step in synthesis. The following data outlines the expected spectroscopic signatures for this compound, which are crucial for confirming its identity and purity after synthesis or before use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The proton (¹H) and carbon (¹³C) NMR spectra provide a detailed map of the molecule's atomic connectivity.
-
¹H NMR: The spectrum will show characteristic signals for the Boc group's nine equivalent protons as a sharp singlet around 1.4 ppm. The protons on the pyrrolidine ring and the aminomethyl group will appear as a series of complex multiplets between approximately 1.5 and 3.6 ppm. The two protons of the primary amine (NH₂) may appear as a broad singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange.[14]
-
¹³C NMR: The carbon spectrum will feature a strong signal for the nine equivalent methyl carbons of the Boc group around 28 ppm and the quaternary carbon of the Boc group around 79 ppm. The carbonyl carbon of the carbamate will be observed further downfield, typically around 155 ppm. The four distinct carbons of the pyrrolidine ring and the aminomethyl carbon will appear in the 25-60 ppm range.[15]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretching: The primary amine will show two characteristic absorption bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretches from the pyrrolidine ring and Boc group will be visible just below 3000 cm⁻¹.
-
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl group of the Boc protector will be prominent around 1690-1700 cm⁻¹.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Electrospray Ionization (ESI): In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 201.29. It is also common to observe a sodium adduct [M+Na]⁺ at m/z 223.27.
PART 3: Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when developing novel analogues. A common and efficient laboratory-scale synthesis proceeds via the reduction of a nitrile intermediate.
Synthetic Workflow: Reduction of (R)-1-Boc-pyrrolidine-3-carbonitrile
This pathway is advantageous because the nitrile precursor can be synthesized from commercially available (R)-1-Boc-3-hydroxypyrrolidine, ensuring stereochemical integrity is maintained. The key step is the reduction of the nitrile to the primary amine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Nitrile Reduction using LAH
Causality: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the highly reactive LAH. An inert atmosphere is essential for the same reason.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of (R)-1-Boc-pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of lithium aluminum hydride (approx. 1.5-2.0 eq) in THF via the dropping funnel. Rationale: The exothermic reaction must be controlled to prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Cool the reaction back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Self-Validation: This procedure safely quenches excess LAH and precipitates aluminum salts as a filterable solid.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.
PART 4: Applications in Drug Discovery
The primary utility of this compound is as a versatile intermediate for introducing a chiral aminomethylpyrrolidine scaffold into drug candidates.[5][12] This moiety is particularly prevalent in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[16][][18]
Application Workflow: Amide Bond Formation for DPP-4 Inhibitor Precursors
A frequent transformation is the coupling of the primary amine of this compound with a carboxylic acid, often a heterocyclic acid core, to form a stable amide bond. This is a key step in building the final drug molecule.[19]
Caption: General workflow for amide coupling application.
Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling
Causality: Carbodiimide coupling reagents like EDC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt acts as an additive that traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization) and reacts cleanly with the primary amine. A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt proton, facilitating the reaction.[4][20]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and this compound (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Base and Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise to the stirred solution. Rationale: Adding the coupling agent last to the cooled solution provides maximum control over the activation step.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Self-Validation: The acidic and basic washes remove unreacted starting materials and coupling byproducts, simplifying the final purification.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure amide product.
PART 5: Safety and Handling
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The following information is based on available Safety Data Sheets (SDS).[7]
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, coupled with its bifunctional nature, provides an efficient and reliable route to enantiomerically pure pharmaceutical targets. The Boc-protected nitrogen ensures that synthetic transformations can be directed with high precision to the primary amine, making it an ideal building block for constructing complex molecules like DPP-4 inhibitors. By understanding its properties, synthesis, and reaction protocols, researchers can confidently leverage this powerful scaffold to accelerate the discovery and development of next-generation therapeutics.
References
- 1. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. matrixscientific.com [matrixscientific.com]
- 8. This compound | 199174-29-3 [sigmaaldrich.com]
- 9. (R)-1-BOC-3-(AMINOMETHYL)PYROLIDINE | 199174-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 10. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 11. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 12. jk-sci.com [jk-sci.com]
- 13. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 14. benchchem.com [benchchem.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
(R)-1-Boc-3-(aminomethyl)pyrrolidine: A Comprehensive Structural and Conformational Analysis for Drug Discovery Professionals
Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Development
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its inherent three-dimensional structure and conformational flexibility are invaluable assets in the design of molecules that can precisely interact with complex biological targets. Within this versatile class of compounds, (R)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a critical chiral building block. Its unique architecture, featuring a tert-butoxycarbonyl (Boc) protected nitrogen within the ring and a primary amine on a side chain, offers a synthetically tractable platform for the construction of intricate and stereochemically defined molecules. This guide provides an in-depth analysis of the structural and conformational properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors. The strategic placement of the aminomethyl group at the C3 position, combined with the chirality at this center, provides a vector for molecular elaboration that is frequently exploited in the development of novel therapeutics, particularly in the realm of neuroscience.[2][3]
Physicochemical and Structural Properties
This compound is typically a light yellow to colorless liquid, a characteristic that is important for its handling and application in synthesis.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| CAS Number | 199174-29-3 | [2] |
| Appearance | Light yellow to colorless liquid | [2] |
| Boiling Point | 95 - 99 °C / 1.5 mm Hg | [2] |
| Storage Conditions | 0-8 °C | [2] |
The structural integrity of this compound is paramount for its successful application. The following sections delve into the analytical techniques used to confirm its structure and explore its conformational landscape.
Structural Elucidation: A Multi-technique Approach
A rigorous confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic molecules. Both ¹H and ¹³C NMR provide a detailed picture of the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the pyrrolidine ring, the aminomethyl side chain, and the Boc protecting group. A representative ¹H NMR spectrum is available, providing experimental evidence for the structure.[4]
| Assignment | Expected ¹³C Chemical Shift (ppm) | Rationale |
| C=O (Boc) | ~154.8 | Characteristic chemical shift for a carbamate carbonyl. |
| C(CH₃)₃ (Boc) | ~79.3 | Quaternary carbon of the tert-butyl group. |
| Pyrrolidine CH₂ | 45-57 | Range for pyrrolidine ring carbons adjacent to nitrogen. |
| Pyrrolidine CH | 30-35 | Methine carbon at the point of substitution. |
| CH₂NH₂ | ~46 | Methylene carbon of the aminomethyl group. |
| C(CH₃)₃ (Boc) | ~28.7 | Methyl carbons of the tert-butyl group. |
Note: Expected chemical shifts are based on data from similar structures and general principles of ¹³C NMR spectroscopy.[5]
Conformational Analysis: Understanding the 3D Architecture
The biological activity of molecules derived from this compound is intrinsically linked to their three-dimensional shape. Therefore, a thorough understanding of its conformational preferences is crucial for rational drug design. The conformational landscape of this molecule is primarily dictated by two key features: the puckering of the pyrrolidine ring and the rotational isomerism of the N-Boc group.
Pyrrolidine Ring Puckering
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. For substituted pyrrolidines, two predominant pucker modes are the Cγ-exo and Cγ-endo envelope conformers.[6] The substituent at the C3 position plays a significant role in determining the preferred conformation. The aminomethyl group will preferentially occupy a pseudoequatorial position to minimize steric interactions, which in turn influences the ring pucker.
References
- 1. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine from Chiral Precursors
Foreword: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery and development, the pyrrolidine scaffold stands out as a "privileged" structure, frequently appearing at the core of a multitude of pharmacologically active agents.[1][2] Its rigid, three-dimensional framework allows for precise spatial orientation of functional groups, a critical factor for achieving high-affinity and selective interactions with biological targets. Among its many derivatives, (R)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a particularly valuable chiral building block.[3] The presence of a Boc-protected primary amine on a stereochemically defined pyrrolidine ring makes it an ideal intermediate for constructing complex molecules, including inhibitors for neurological disorders, immunomodulators, and antibacterials.[1][3][4]
This technical guide provides an in-depth analysis of the principal synthetic routes to this compound, starting from readily available chiral precursors. As Senior Application Scientists, our focus extends beyond mere procedural descriptions. We aim to elucidate the underlying chemical logic, the rationale behind the choice of reagents and reaction conditions, and the practical considerations essential for successful implementation in a research or process development setting. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Direct Approach: Synthesis from (R)-Pyrrolidine-3-carboxylic Acid
The use of (R)-pyrrolidine-3-carboxylic acid represents one of the most direct and conceptually straightforward strategies.[5] This chiral pool starting material already contains the requisite pyrrolidine core and the correct stereochemistry at the C3 position. The synthetic challenge is therefore reduced to the selective functional group interconversion of the carboxylic acid to an aminomethyl group.
Causality Behind the Experimental Choices:
The primary decision in this route is how to execute the C1 reduction and amination of the carboxyl group. A common and robust method involves converting the carboxylic acid into an amide, which is then reduced. This two-step sequence is often more reliable and higher-yielding than attempting a direct reductive amination of the corresponding aldehyde, which would require an additional oxidation/reduction sequence. The choice of protecting group for the ring nitrogen is also critical; the tert-butoxycarbonyl (Boc) group is ideal due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][6]
Synthetic Workflow Diagram:
Caption: Synthetic pathway from (R)-pyrrolidine-3-carboxylic acid.
Experimental Protocol:
Step 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid [5]
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise at room temperature.
-
Stir the mixture vigorously for 1.5 to 3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether. Wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Acidify the combined aqueous phases with 3N HCl to a pH of ~3 and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-Boc-pyrrolidine-3-carboxylic acid, which is often used in the next step without further purification.
Step 2: Amide Formation [5]
-
Dissolve the (R)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Bubble ammonia gas through the solution or add a solution of aqueous ammonia and stir until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain (R)-1-Boc-3-(carbamoyl)pyrrolidine.
Step 3: Reduction of the Amide
-
Carefully add the amide (1 equivalent) to a stirred suspension of lithium aluminum hydride (LiAlH₄, ~2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield this compound.
| Parameter | N-Boc Protection | Amide Formation | Amide Reduction |
| Typical Yield | >95% | 70-85% | 75-90% |
| Key Reagents | Boc₂O, NaOH | EDC, HOBt, NH₃ | LiAlH₄ or BH₃·THF |
| Solvent | Dioxane/Water | DMF | THF |
| Temperature | Room Temperature | Room Temperature | 0 °C to Reflux |
Chiral Pool Synthesis from L-Glutamic Acid
L-glutamic acid is an abundant and inexpensive α-amino acid, making it an attractive starting material for more complex chiral molecules.[7] This route involves a multi-step sequence where the acyclic precursor is methodically transformed and cyclized to form the desired pyrrolidine ring.[8]
Causality Behind the Experimental Choices:
The core logic of this pathway is the transformation of the five-carbon backbone of glutamic acid into the five-membered pyrrolidine ring. This requires differentiating the two carboxylic acid groups. Typically, both are first esterified for easier handling and subsequent reactions. The α-amino group is protected with Boc anhydride. The key step is the reduction of the diester to a diol, followed by conversion of the hydroxyl groups into good leaving groups (e.g., tosylates). Finally, intramolecular cyclization with a suitable nitrogen source, or in this case, using the inherent nitrogen from the starting amino acid after a series of transformations, yields the pyrrolidine ring.[7]
Synthetic Workflow Diagram:
Caption: Conceptual synthetic pathway from L-glutamic acid.
Experimental Protocol (Adapted from Piperidine Synthesis Logic[7][8]):
Step 1 & 2: Diesterification and N-Boc Protection [7]
-
Cool a suspension of L-glutamic acid (1 equivalent) in methanol to 0 °C.
-
Add thionyl chloride (SOCl₂, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Concentrate under vacuum to obtain the dimethyl L-glutamate hydrochloride salt quantitatively.
-
Dissolve the salt in chloroform, cool to 0 °C, and add triethylamine (TEA, 3 equivalents), di-tert-butyl dicarbonate (1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 6 hours. Perform an aqueous workup by washing with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography to yield N-Boc protected dimethyl L-glutamate.
Step 3: Reduction to Diol
-
To a solution of the N-Boc diester (1 equivalent) in a suitable solvent like THF, add a reducing agent such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diol, which can be purified by chromatography.
Step 4 & 5: Tosylation and Cyclization
-
Dissolve the diol (1 equivalent) in pyridine or dichloromethane with TEA. Cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 2.2 equivalents) portion-wise and stir until the reaction is complete.
-
Work up the reaction to isolate the ditosylate intermediate.
-
The subsequent cyclization to form the 3-substituted pyrrolidine is a complex step that may require displacement of the tosylates. A common strategy involves converting the α-amino group (after deprotection/reprotection steps not shown) into a nucleophile for an intramolecular cyclization, followed by reduction of the ester at the C3 position and conversion to the aminomethyl group. Note: This is a simplified representation; the exact sequence of events to achieve the target molecule from this intermediate is non-trivial and may involve several additional steps.
| Parameter | Diesterification/Protection | Diol Reduction | Tosylation/Cyclization |
| Overall Yield | ~90% (2 steps) | 70-85% | Variable, multi-step |
| Key Reagents | SOCl₂, Boc₂O, TEA | NaBH₄ | TsCl, Amine Source |
| Advantages | Very inexpensive starting material | Well-established transformations | |
| Disadvantages | Long synthetic route, multiple steps | Potential for side reactions |
The Bio-catalytic Approach: Enzymatic Kinetic Resolution
Biocatalysis offers an elegant and environmentally friendly alternative for producing enantiomerically pure compounds.[1] For the synthesis of this compound, an enzymatic kinetic resolution of a racemic precursor or an asymmetric synthesis from a prochiral starting material can be highly effective.
Causality Behind the Experimental Choices:
Enzymes, such as transaminases, possess exquisitely tailored active sites that allow them to selectively react with only one enantiomer in a racemic mixture.[8] In a kinetic resolution, the enzyme converts one enantiomer of the starting material into a product, leaving the desired, unreacted enantiomer behind in high enantiomeric excess. Alternatively, a prochiral ketone like N-Boc-3-pyrrolidinone can be asymmetrically aminated using an engineered amine transaminase to directly yield the chiral amine.[1] This approach leverages the high selectivity of the enzyme to avoid the need for chiral starting materials or auxiliaries.
Synthetic Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution.
General Protocol for Enzymatic Resolution:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the racemic starting material, such as racemic 1-Boc-3-aminopyrrolidine.
-
Add an amine acceptor (e.g., pyruvate) and the necessary cofactor (pyridoxal 5'-phosphate, PLP).
-
Initiate the reaction by adding the selected amine transaminase (ATA) enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the reaction for conversion (typically aiming for ~50% conversion for optimal yield and enantiomeric excess of the remaining starting material).
-
Upon reaching the target conversion, stop the reaction (e.g., by pH shift or addition of an organic solvent).
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-enantiomer from the keto-product and enzyme.
-
Wash, dry, and concentrate the organic layer. The enantiomeric excess (% ee) of the resulting (R)-1-Boc-3-aminopyrrolidine should be determined by chiral HPLC.
| Parameter | Enzymatic Kinetic Resolution |
| Typical Yield | <50% (theoretical maximum for desired enantiomer) |
| Enantiomeric Excess | >99% ee is achievable |
| Key Reagents | Amine Transaminase, PLP, Amine Acceptor |
| Advantages | High enantioselectivity, mild reaction conditions |
| Disadvantages | Yield limited to 50%, requires separation of product from starting material, enzyme cost |
Comparative Analysis and Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the project, including scale, budget, and available expertise.
| Route | Starting Material | Key Advantages | Key Disadvantages |
| Direct Approach | (R)-Pyrrolidine-3-carboxylic acid | High overall yield, straightforward transformations[5] | Higher cost of starting material[8] |
| Chiral Pool | L-Glutamic Acid | Very inexpensive and abundant starting material[8] | Long, multi-step synthesis with potentially lower overall yield[8] |
| Biocatalysis | Racemic 1-Boc-3-aminopyrrolidine | Exceptional enantioselectivity (>99% ee), environmentally friendly[1][8] | Theoretical yield capped at 50%, requires specialized enzymes and purification[8] |
For laboratory-scale synthesis where high purity and a reliable, quick route are paramount, the direct approach from (R)-pyrrolidine-3-carboxylic acid is often the preferred method. For large-scale industrial production where the cost of raw materials is a primary driver, developing a robust process from L-glutamic acid , despite its length, may be the most economically viable option. Finally, biocatalysis represents a cutting-edge approach that offers unparalleled stereocontrol and sustainability, making it an excellent choice for green chemistry initiatives, provided the associated development and enzyme costs can be justified.
This guide has outlined the major field-proven strategies for synthesizing this critical chiral building block. By understanding the chemical principles and practical considerations behind each route, researchers can make informed decisions to best achieve their synthetic goals.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility and Stability of (R)-1-Boc-3-(aminomethyl)pyrrolidine
Introduction
(R)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, is a cornerstone in modern medicinal chemistry and organic synthesis.[1] Its structural motif, featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and bearing an aminomethyl substituent, renders it a versatile building block for a myriad of complex molecules, particularly in the development of novel therapeutic agents.[1] The Boc protecting group is instrumental, enhancing the compound's stability and modulating its reactivity, thereby facilitating its use in multi-step synthetic pathways.[1] This guide offers an in-depth exploration of two critical physicochemical properties of this compound: its solubility in organic solvents and its chemical stability under various conditions. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals to ensure efficient process development, formulation design, and overall success in their scientific endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 199174-29-3 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3] |
| Molecular Weight | 200.28 g/mol | [1][3] |
| Appearance | Light yellow to colorless liquid or solid | [1][3] |
| Boiling Point | 95 - 99 °C / 1.5 mm Hg | [1] |
| Melting Point | 206-210 °C | [3][4] |
| Storage Temperature | 2-8°C | [1][3][4] |
Solubility Profile
The solubility of this compound is a critical factor in its application, influencing reaction kinetics, purification strategies, and formulation development. While extensive quantitative solubility data is not widely published, a qualitative understanding can be derived from its molecular structure and available information on analogous compounds.
The principle of "like dissolves like" provides a foundational framework for predicting solubility. The molecule possesses both polar (the pyrrolidine ring and the primary amine) and nonpolar (the tert-butyl group of the Boc protecting group) regions. This amphiphilic character suggests a broad solubility profile across a range of organic solvents.
Caption: Relationship between the molecular structure of this compound and its polarity.
Qualitative Solubility Data
Based on available data for structurally similar compounds, such as (R)-3-(Boc-amino)pyrrolidine, the following qualitative solubility profile can be inferred.[5]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Good to High | The polar nature of these solvents can effectively solvate the polar regions of the molecule. A semi-quantitative solubility of ≥ 100 mg/mL in DMSO has been reported for the analogous (S)-3-(Boc-amino)pyrrolidine.[5] |
| Polar Protic | Methanol, Ethanol | Soluble | The ability of these solvents to act as both hydrogen bond donors and acceptors allows for favorable interactions with the amine and carbamate functionalities. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can interact with the less polar aspects of the molecule, including the Boc group and the hydrocarbon backbone of the pyrrolidine ring. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble | These solvents are less polar than alcohols and may exhibit moderate solvating power. |
| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | The predominantly nonpolar nature of toluene makes it a poor solvent for this relatively polar molecule. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Insoluble | The highly nonpolar character of these solvents is incompatible with the polar functional groups of the molecule. |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise solubility data, direct experimental measurement is essential. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC or GC).
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and the volume of the analyzed sample.
-
Caption: Experimental workflow for determining the quantitative solubility of this compound.
Stability Profile
The chemical stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The Boc protecting group generally confers good stability under neutral and basic conditions, but it is susceptible to cleavage under acidic conditions.
Potential Degradation Pathways
-
Acid-Catalyzed Deprotection: The most significant instability of this compound is its susceptibility to acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will readily cleave the Boc group, leading to the formation of the corresponding primary amine salt, carbon dioxide, and isobutylene (or tert-butanol).[6] This deprotection is often a desired transformation in synthetic chemistry but represents a degradation pathway if unintended.
-
Thermal Decomposition: While generally stable at recommended storage temperatures (2-8°C), exposure to high temperatures can induce thermal deprotection of the Boc group.[7] The exact temperature at which this occurs can be influenced by the presence of impurities or other reagents.
-
Oxidative Degradation: Boc-protected amines can be susceptible to oxidation under certain conditions. For instance, photocatalytic oxidation can lead to the formation of N-formyl derivatives.[8] While not a common degradation pathway under standard laboratory conditions, exposure to strong oxidizing agents or specific catalytic systems could lead to unwanted side products. Electrochemical oxidation of the pyrrolidine ring to the corresponding lactam has also been reported, though this requires specific electrochemical setups.[9]
-
Reaction with Electrophiles: The primary amine of the aminomethyl group is nucleophilic and can react with electrophiles. While the Boc group on the pyrrolidine nitrogen reduces its nucleophilicity, the exocyclic amine remains reactive. This is a consideration in reaction design rather than a storage stability issue.
Caption: Key potential degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, at the recommended temperature of 2-8°C.[1][3][4] Protect from light and moisture.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.
Experimental Protocol for Stability Assessment
A forced degradation study can be conducted to assess the stability of this compound under various stress conditions. This information is invaluable for determining appropriate storage conditions and identifying potential incompatibilities. The principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances can be adapted for this purpose.[10]
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC or GC system with a stability-indicating analytical method (a method capable of separating the intact compound from its degradation products).
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the chosen solvent at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and store at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for a defined period.
-
Thermal Stress: Store a solution of the compound, as well as the neat solid material, in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of the compound, as well as the neat solid material, to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours, or as appropriate) for each stress condition.
-
-
Analysis:
-
Analyze the samples using the stability-indicating analytical method to determine the percentage of the remaining intact compound and to detect and quantify any degradation products.
-
-
Evaluation:
-
Assess the extent of degradation under each condition. This will help to identify the key factors that influence the stability of the compound.
-
Conclusion
This compound is a valuable chiral building block with favorable properties for applications in pharmaceutical and chemical research. While specific quantitative solubility data remains limited in publicly available literature, its amphiphilic nature suggests solubility in a range of polar organic solvents. Its stability is largely governed by the acid-labile Boc protecting group, with good stability observed under neutral and basic conditions at recommended storage temperatures. For critical applications, the experimental protocols provided in this guide will enable researchers to determine precise solubility and stability profiles under their specific laboratory conditions, ensuring the reliable and effective use of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 10. ICH Official web site : ICH [ich.org]
A Technical Guide to High-Purity (R)-1-Boc-3-(aminomethyl)pyrrolidine for Pharmaceutical Research and Development
Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its non-planar, saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, crucial for optimizing pharmacodynamic and pharmacokinetic properties. Within this privileged class of molecules, chiral-substituted pyrrolidines, such as (R)-1-Boc-3-(aminomethyl)pyrrolidine, have emerged as indispensable building blocks. The precise stereochemical orientation of substituents on the pyrrolidine ring is often a critical determinant of a drug candidate's efficacy and safety profile.
This compound, with its protected primary amine and defined stereocenter, offers a versatile handle for synthetic elaboration. The tert-butoxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations and allows for facile deprotection under acidic conditions, revealing a reactive primary amine for subsequent coupling reactions. This guide provides an in-depth overview of high-purity this compound, including a comparative analysis of commercial suppliers, critical quality control parameters, and a discussion of its application in the synthesis of cutting-edge therapeutics.
Commercial Supplier Landscape for High-Purity this compound
The reliable sourcing of high-purity starting materials is a critical first step in any drug development campaign. The following table provides a comparative summary of prominent commercial suppliers of this compound, with a focus on purity, available documentation, and bulk capabilities. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles before purchase.
| Supplier | CAS Number | Stated Purity | Analytical Methods Cited | Documentation Availability | Scale-Up Capability |
| Chem-Impex | 199174-29-3 | ≥ 98% (HPLC, ee) | HPLC, Enantiomeric Excess (ee) | SDS, Product Specification, CoA | Inquire |
| INDOFINE Chemical Company | 199174-29-3 | 98% | Not specified on product page | MSDS, CoA references | Inquire |
| Protheragen | 270912-72-6 | 0.97 | Not specified on product page | Inquire | Inquire |
| Simagchem Corporation | 270912-72-6 | 99% | Not specified on product page | CoA | Up to 30 Metric Ton/Month |
| GIHI CHEMICALS CO.,LIMITED | 199174-29-3 | Not specified on product page | Not specified on product page | FDA, ISO, CE certified | 101-200 Employees |
| HANGZHOU LEAP CHEM CO., LTD. | 199174-29-3 | Not specified on product page | Not specified on product page | ISO certified | Trader |
| Dayang Chem (Hangzhou) Co.,Ltd | Not specified | Not specified on product page | Not specified on product page | ISO 9001:2015 | 11-50 Employees |
Critical Quality Control Parameters and Analytical Methodologies
Ensuring the chemical and stereochemical purity of this compound is paramount for the successful synthesis of the target active pharmaceutical ingredient (API). The following analytical techniques are essential for a comprehensive quality assessment.
Chromatographic Methods for Purity and Enantiomeric Excess
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the chemical purity of this compound. A typical analysis would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase is required. The choice of the chiral column and mobile phase is critical for achieving baseline separation of the (R) and (S) enantiomers.
Spectroscopic Methods for Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the Boc group, the pyrrolidine ring protons, and the aminomethyl protons. A representative ¹H NMR spectrum can be found at ChemicalBook.[4]
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
Procurement and Quality Control Workflow
The following diagram illustrates a robust workflow for the procurement and quality control of this compound in a research and development setting.
Applications in Drug Synthesis: A Focus on Kinase Inhibitors
This compound is a key intermediate in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[5] The pyrrolidine scaffold often serves as a key structural element that interacts with the hinge region of the kinase domain.
A notable example is in the development of ERK inhibitors. In the pursuit of novel ERK inhibitors with improved pharmacokinetic properties, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of potent and bioavailable drug candidates.[6] The (R)-stereochemistry at this position is often crucial for maintaining the desired binding orientation within the ATP-binding pocket of the kinase.
The general synthetic utility of this compound in the synthesis of a hypothetical kinase inhibitor is outlined in the workflow below.
Conclusion
High-purity this compound is a strategically important chiral building block that continues to empower the discovery and development of novel therapeutics. Its versatile reactivity, coupled with the stereochemical information embedded within its structure, makes it a valuable asset for medicinal chemists. A thorough understanding of the commercial supplier landscape and the implementation of rigorous quality control measures are essential for ensuring the successful application of this key intermediate in complex, multi-step synthetic campaigns. As drug discovery continues to trend towards molecules with greater three-dimensional complexity, the demand for high-quality, enantiomerically pure building blocks like this compound is set to increase.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1-Boc-3-(aminomethyl)pyrrolidine: A Cornerstone Chiral Building Block for Modern Drug Discovery
An In-depth Guide for the Synthetic and Medicinal Chemist
In the landscape of modern pharmaceutical development, the demand for three-dimensional, stereochemically defined molecules has never been greater. The vast majority of biological targets are chiral, meaning their interactions with drug molecules are exquisitely sensitive to stereochemistry.[1][] Often, one enantiomer of a drug provides the desired therapeutic effect, while its mirror image may be inactive or even toxic.[1] This reality places immense importance on the use of enantiomerically pure starting materials, or "chiral building blocks," to construct complex drug candidates with precision and efficiency.[]
Among the most valuable scaffolds in the medicinal chemist's toolbox is the pyrrolidine ring.[3][4] This five-membered saturated nitrogen heterocycle is a privileged structure, appearing in numerous FDA-approved drugs.[3][4] Its non-planar, sp³-rich nature allows for the creation of molecules that can explore three-dimensional pharmacophore space more effectively than their flat, aromatic counterparts, often leading to improved potency and pharmacokinetic properties.[3]
This guide focuses on a particularly versatile and powerful member of this class: (R)-1-Boc-3-(aminomethyl)pyrrolidine . We will explore its synthesis, properties, and critical role as a chiral synthon, providing field-proven insights and detailed protocols relevant to researchers, scientists, and drug development professionals.
Core Properties and Synthesis
This compound is a bifunctional molecule. It features a pyrrolidine ring with a defined stereocenter at the C3 position. The secondary amine of the ring is protected by a tert-butoxycarbonyl (Boc) group, which renders it stable to a wide range of reaction conditions while allowing for easy deprotection under acidic conditions. The key to its utility is the primary aminomethyl group, a nucleophilic handle poised for derivatization.
| Property | Value |
| CAS Number | 199174-29-3[5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [6] |
| Appearance | Solid |
| Chirality | (R)-configuration |
| Key Functional Groups | Boc-protected secondary amine, Primary aminomethyl group |
Table 1: Physicochemical Properties of this compound.
Rationale for Synthetic Strategy
The enantioselective synthesis of substituted pyrrolidines is a significant challenge in organic chemistry.[7][8] Strategies often involve asymmetric catalysis, resolution of racemic mixtures, or starting from the chiral pool. A common and reliable method for preparing N-Boc protected aminopyrrolidines involves a multi-step sequence that establishes the stereocenter early and carries it through the synthesis. The following workflow illustrates a conceptual pathway for its preparation, emphasizing the protection and manipulation of functional groups.
Correction and Simplification of Diagram Logic: The above DOT script logic is flawed in its initial steps. A more direct and common synthetic route starts from a precursor where the C3 stereocenter and its carboxylate (or equivalent) functionality are already established.
A common synthetic route to the target chiral building block.
This pathway is advantageous because it starts from a readily available chiral precursor. The conversion of the carboxylic acid to a primary amide, followed by reduction, is a robust and high-yielding sequence that preserves the critical stereochemistry at the C3 position.
Applications in Bioactive Molecule Synthesis
The true value of this compound lies in its application as a versatile intermediate for introducing a specific chiral element into a larger molecule.[5][9] Its structure allows for a logical and controlled synthetic sequence.
General synthetic utility workflow.
Core Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a major class of oral medications for treating type 2 diabetes.[10] The enzyme DPP-4 is a serine protease responsible for degrading incretin hormones like GLP-1, which are vital for glucose homeostasis.[11][12] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion.[10][]
The pyrrolidine scaffold is a cornerstone of many potent DPP-4 inhibitors because it effectively mimics the proline residue of natural substrates, allowing it to bind tightly to the enzyme's active site.[11][] The stereochemistry and positioning of substituents on the pyrrolidine ring are critical for achieving high potency and selectivity.
While many marketed DPP-4 inhibitors like Sitagliptin use a piperidine or other heterocyclic core, the design principles are transferable.[10] The (R)-aminomethyl)pyrrolidine moiety provides a rigid, chiral scaffold that can be used to position key pharmacophoric elements correctly within the DPP-4 binding pocket. The primary amine serves as the anchor point for coupling the pyrrolidine unit to the rest of the drug molecule, often a complex heterocycle.
Building Block for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology. The Janus kinase (JAK) family of enzymes is a key target for treating autoimmune diseases like rheumatoid arthritis.[14] Tofacitinib, a prominent JAK inhibitor, features a (3R,4R)-4-methyl-3-(methylamino)piperidine core.[15][16] Although Tofacitinib itself uses a piperidine ring, the underlying principle of using a small, chiral N-heterocycle to confer conformational rigidity and achieve specific interactions in the ATP-binding pocket of the kinase is a widespread strategy.
This compound serves as an excellent building block for creating libraries of novel kinase inhibitors. By replacing the piperidine in known inhibitors or by designing new scaffolds, medicinal chemists can use this pyrrolidine derivative to:
-
Introduce Novelty and Patentability: Modifying the core scaffold is a key strategy in developing new intellectual property.
-
Fine-Tune Pharmacokinetic Properties: The pyrrolidine ring can alter properties like solubility, metabolic stability, and cell permeability compared to a piperidine or other heterocycle.
-
Explore New Binding Interactions: The specific stereochemistry and vector of the aminomethyl group can engage different residues within the kinase active site, potentially leading to improved potency or selectivity.
Broader Utility in Medicinal Chemistry
The applications of this building block extend beyond these two classes. It is widely employed in the synthesis of bioactive molecules for various therapeutic areas, including neuroscience and infectious diseases.[5][9] The primary amine is a versatile handle for a wide range of chemical transformations, making it a valuable starting material in both early-stage discovery and later-stage lead optimization campaigns.[17]
Experimental Protocols: A Practical Guide
The following section provides a representative, self-validating protocol for a common transformation using this compound: the formation of an amide bond with a carboxylic acid, a key step in assembling many drug candidates.
Protocol: EDC-Mediated Amide Coupling
Objective: To couple this compound with a generic heterocyclic carboxylic acid (Het-COOH) to form the corresponding amide.
Materials:
-
This compound (1.0 eq)
-
Heterocyclic Carboxylic Acid (Het-COOH) (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic carboxylic acid (Het-COOH) (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.
-
Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the HOBt active ester, which improves efficiency and minimizes side reactions.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours).
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure Boc-protected amide intermediate.
Data Presentation: Purity and Characterization
The purity of the final product and key intermediates should be rigorously assessed.
| Analysis Technique | Purpose | Typical Specification |
| HPLC | Determine purity and quantify impurities. | >98% purity |
| LC-MS | Confirm molecular weight of the desired product. | [M+H]⁺ or [M+Na]⁺ observed |
| ¹H NMR | Confirm chemical structure and stereochemical integrity. | Spectrum consistent with proposed structure. |
| Optical Rotation | Confirm enantiomeric purity. | Value consistent with literature for the (R)-enantiomer. |
Table 2: Standard Analytical Methods for Characterization.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and versatile reactivity provide chemists with a reliable and efficient means to construct complex, three-dimensional molecules.[9] By incorporating this chiral scaffold, researchers can precisely control molecular architecture, a fundamental requirement for fine-tuning interactions with biological targets and ultimately developing safer and more effective medicines. Its proven application in synthesizing scaffolds for key drug classes like DPP-4 and kinase inhibitors underscores its status as a high-value building block in the pharmaceutical industry.
References
- 1. nbinno.com [nbinno.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound: Properties, Uses, Safety & Supplier in China | High Purity Chemical for Research & Pharmaceutical Applications [chemheterocycles.com]
- 7. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. research.unl.pt [research.unl.pt]
- 17. chemimpex.com [chemimpex.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its role as a "privileged scaffold."[3] This guide provides a comprehensive technical overview of the applications of pyrrolidine derivatives in drug discovery. We will explore the unique physicochemical properties that make this scaffold so versatile, delve into key synthetic strategies for generating molecular diversity, and examine its application across a spectrum of therapeutic areas, including oncology, virology, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for biological evaluation, and an authoritative grounding in the current scientific literature.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Design
The utility of the pyrrolidine scaffold is not accidental; it stems from a unique combination of structural and chemical properties that are highly advantageous for designing bioactive molecules.
-
Exploring Three-Dimensional Space: Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, puckered conformation.[4][5] This phenomenon, known as "pseudorotation," allows substituents to be projected into three-dimensional space in well-defined vectors. This is critical for achieving high-affinity and selective interactions with the complex 3D surfaces of biological targets like enzymes and receptors.[4]
-
Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters. The precise spatial orientation of substituents is often a determining factor in a compound's biological activity and selectivity, as enantiomers can have vastly different binding modes and pharmacological profiles.[5]
-
Physicochemical Properties: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with target proteins. The saturated nature of the ring generally imparts favorable metabolic stability compared to more reactive systems.
-
Versatile Synthetic Handle: The ring nitrogen can be easily functionalized without altering the core stereochemistry, providing a convenient point for diversification and modulation of physicochemical properties.[3]
The following table summarizes key FDA-approved drugs that incorporate the pyrrolidine moiety, illustrating the scaffold's therapeutic breadth.
| Drug Name | Therapeutic Class | Mechanism of Action (Primary) |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Anisomycin | Antibiotic/Antineoplastic | Protein Synthesis Inhibitor |
| Telaprevir | Antiviral | Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor[6] |
| Ombitasvir | Antiviral | HCV NS5A Inhibitor[6] |
| Sunitinib | Anticancer | Receptor Tyrosine Kinase (RTK) Inhibitor[6] |
| Levetiracetam | Anticonvulsant | Binds to Synaptic Vesicle Protein 2A (SV2A)[7] |
| Procyclidine | Anticholinergic | Muscarinic Receptor Antagonist[1][8] |
| Clindamycin | Antibiotic | 50S Ribosomal Subunit Inhibitor[1] |
Core Synthetic Strategies: Building the Pyrrolidine Library
The generation of diverse and novel pyrrolidine derivatives is foundational to their success in drug discovery. Several robust synthetic strategies are employed, with the choice often dictated by the desired substitution pattern and stereochemistry.
1,3-Dipolar Cycloaddition
One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile.[4][9] This method allows for the convergent and often highly stereocontrolled synthesis of polysubstituted pyrrolidines.[9] The reaction can be catalyzed by various metal salts (e.g., Ag(I), Cu(I)) to control selectivity.[9] The choice of catalyst and ligands is critical as it can determine the endo/exo selectivity of the cycloaddition, leading to different relative stereochemistries in the final product.[9]
Functionalization of Chiral Precursors
Nature provides an excellent source of enantiomerically pure pyrrolidines, most notably the amino acid L-proline and its derivative, 4-hydroxy-L-proline.[10] These compounds serve as versatile chiral building blocks.[10] Synthetic strategies involve the functionalization of the carboxyl group, the nitrogen atom, or the C4 position of hydroxyproline. This approach is particularly valuable for synthesizing drugs where a specific stereochemistry, inherited from the starting material, is essential for activity. Many antiviral drugs for hepatitis C, such as Asunaprevir and Grazoprevir, utilize a hydroxyproline-derived core.[10]
Asymmetric Synthesis
For novel derivatives where a chiral pool starting material is unavailable, catalytic asymmetric synthesis is paramount.[11] Methods like the asymmetric 'clip-cycle' synthesis, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, have been developed to produce highly enantioenriched pyrrolidines.[11] Furthermore, strategies combining H/D exchange with asymmetric cycloadditions have been engineered to create α-deuterated pyrrolidine derivatives, which can offer improved pharmacokinetic profiles (ADMET properties) for chiral drug candidates.[12][13]
Therapeutic Applications & Mechanistic Insights
The versatility of the pyrrolidine scaffold is evident in its wide-ranging pharmacological activities.[1][14][15]
Anticancer Agents
Pyrrolidine derivatives have demonstrated significant potential as anticancer agents, often with favorable side-effect profiles.[3][16] They can be derivatized with various pharmacophores like spirooxindoles, coumarins, and metal complexes to target different cancer cell lines.[16]
-
Mechanism of Action: The anticancer activity of these derivatives is diverse. Some act as inhibitors of crucial enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.[4] Others, particularly those with a 3,4,5-trimethoxyphenyl moiety, show promise as cytotoxic agents against lung adenocarcinoma cells.[17] Certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[18]
-
Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing potency. For instance, in a series of spirooxindolopyrrolidines, the nature and position of substituents on the pyrrolidine and oxindole rings dramatically affect cytotoxicity against cell lines like MCF-7 (breast cancer) and A549 (lung cancer).[16] Similarly, for pyrrolidone-hydrazone derivatives, substitutions on the terminal phenyl ring significantly influence activity against triple-negative breast cancer and melanoma cell lines.[19]
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Pyrrolidine derivatives have been developed as potent anti-inflammatory agents.[14][20]
-
Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[21] These enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Dual inhibition of COX and LOX is a highly sought-after therapeutic strategy to develop safer and more effective anti-inflammatory drugs.[21] Other derivatives act by inhibiting N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), thereby providing therapeutic benefits in pain and inflammation management.[22]
Antiviral Agents
The pyrrolidine scaffold is a key component in several potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[6][10]
-
Mechanism of Action: Drugs like Telaprevir and Asunaprevir function as inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[6][10] Others, such as Ombitasvir, inhibit the NS5A protein, which is also critical for the viral life cycle.[6] The rigid, defined stereochemistry of the pyrrolidine core in these molecules is vital for fitting into the enzyme's active site with high affinity.
-
Design and Synthesis: The synthesis of these complex molecules often starts from 4-hydroxy-L-proline to set the required stereocenters early in the synthetic sequence.[10] Further research has focused on designing pyrrolidine derivatives as neuraminidase inhibitors for influenza viruses, with some compounds showing potency comparable to oseltamivir.[23]
Other Therapeutic Areas
The applications of pyrrolidine derivatives extend to numerous other fields:
-
Central Nervous System (CNS): The scaffold is found in anticonvulsants (e.g., Levetiracetam), anticholinergics (e.g., Procyclidine), and kappa-opioid agonists (e.g., Asimadoline).[7][8]
-
Diabetes: Pyrrolidine-based compounds have been designed as inhibitors of α-amylase and α-glucosidase, enzymes that break down carbohydrates.[24] Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[4][24]
-
Antibacterial/Antifungal: The natural product Anisomycin is a pyrrolidine alkaloid that inhibits bacterial protein synthesis.[1][15] Synthetic derivatives have also shown broad-spectrum antimicrobial activity.[14]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To provide a practical framework, this section details a representative protocol for evaluating the anti-inflammatory potential of novel pyrrolidine derivatives by assessing their inhibitory activity against the COX-2 enzyme. This assay is a self-validating system when run with appropriate controls.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test pyrrolidine derivatives against human recombinant COX-2.
Causality and Rationale: This assay is selected because COX-2 is the inducible isoform of the cyclooxygenase enzyme, and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. The assay measures the peroxidase activity of the enzyme, where the oxidation of TMPD provides a convenient and reliable colorimetric readout.
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test pyrrolidine derivatives dissolved in DMSO
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test pyrrolidine derivatives and the reference inhibitor (e.g., Celecoxib) in DMSO. A typical final concentration range for screening might be 0.01 µM to 100 µM.
-
Reagent Preparation: Prepare a reaction mixture in Tris-HCl buffer containing the COX-2 enzyme and heme cofactor. Keep this mixture on ice.
-
Assay Plate Setup: In a 96-well plate, add 160 µL of the buffer, 10 µL of the enzyme/heme mixture, and 10 µL of the serially diluted test compound or reference inhibitor. Also include wells for a "no inhibitor" control (with 10 µL of DMSO) and a "blank" control (no enzyme).
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a 20 µL solution containing both arachidonic acid and the colorimetric substrate, TMPD, to all wells except the blank.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance at 595 nm over 5 minutes at 25°C. The rate of color development is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the blank as 0% activity.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The pyrrolidine scaffold is a time-tested and exceptionally versatile building block in medicinal chemistry.[4][5] Its unique three-dimensional structure, coupled with its synthetic tractability, has enabled the development of drugs across a wide range of therapeutic areas. Current and future research continues to leverage this privileged core. The development of novel asymmetric synthetic methods will allow for even greater control over stereochemistry and access to previously unexplored chemical space.[25] Furthermore, the incorporation of the pyrrolidine motif into new drug modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents an exciting frontier. As our understanding of complex biological pathways deepens, the pyrrolidine ring will undoubtedly remain a central element in the design and synthesis of the next generation of innovative medicines.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bibliotecadigital.ucc.edu.co [bibliotecadigital.ucc.edu.co]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 16. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Boc Protection in Peptide Synthesis
Foreword: The Bedrock of Modern Peptide Synthesis
In the landscape of chemical biology and drug discovery, the synthesis of peptides stands as a cornerstone technology. The ability to construct these vital biomolecules with precision has unlocked immense therapeutic and research potential. Central to this capability is the art of protecting group chemistry, a strategy that allows for the stepwise and controlled assembly of amino acid chains. Among the various protecting groups developed, the tert-butyloxycarbonyl (Boc) group holds a place of historical and practical significance.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of Boc protection in peptide synthesis. We will move beyond a mere recitation of protocols to delve into the underlying chemical principles, the rationale behind experimental choices, and the practical wisdom gained from decades of application in the field. As your guide, I will lead you through the foundational concepts, detailed methodologies, and critical considerations necessary to master this robust and enduring technique.
The Genesis and Guiding Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The advent of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s was a paradigm shift, transforming peptide synthesis from a laborious solution-phase endeavor into a streamlined and automatable process. For this monumental contribution, Merrifield was awarded the Nobel Prize in Chemistry in 1984. The initial success of SPPS was intrinsically linked to the use of the Boc protecting group.
The core principle of Boc-SPPS revolves around a strategy of "graduated acid lability." The α-amino group of the growing peptide chain is temporarily protected with the acid-labile Boc group, while the side chains of reactive amino acids are protected with groups, typically benzyl-based, that are stable to the conditions used for Boc removal but can be cleaved with a much stronger acid at the final stage.
The synthesis cycle, a repeating sequence of steps, is the engine of SPPS.
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Chemistry of Boc Protection and Deprotection: A Mechanistic Deep Dive
A thorough understanding of the underlying chemical mechanisms is paramount for troubleshooting and optimizing peptide synthesis.
Introducing the Boc Group: Shielding the Amine
The introduction of the Boc group to the α-amino group of an amino acid is a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O). The reaction is typically carried out under basic conditions, which deprotonate the amino group, thereby increasing its nucleophilicity.
The mechanism proceeds as follows: the nucleophilic amino group attacks one of the carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the Boc-protected amino acid and a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide and tert-butanol.
A Senior Application Scientist's Guide to the Stereoselective Synthesis of Substituted Pyrrolidines
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its stereochemical architecture is often critical for therapeutic efficacy and target specificity, making the development of robust and stereoselective synthetic methodologies a paramount objective in modern organic chemistry.[3][4] This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of substituted pyrrolidines, emphasizing the causality behind methodological choices and providing field-proven insights for practical application.
The Strategic Pillars of Pyrrolidine Synthesis
The construction of stereochemically defined pyrrolidines can be broadly categorized into several key strategies. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. The most prominent and versatile of these approaches are:
-
[3+2] Cycloaddition Reactions: A powerful method for rapidly building the five-membered ring with high stereocontrol.
-
Organocatalytic Approaches: Leveraging small chiral organic molecules to catalyze enantioselective transformations.
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials derived from nature.
-
Transition Metal-Catalyzed Cyclizations: Employing the diverse reactivity of transition metals to forge C-N and C-C bonds.
-
Intramolecular Aza-Michael Additions: A reliable method for ring closure through the conjugate addition of an amine.
This guide will delve into the intricacies of these core strategies, providing both mechanistic understanding and practical protocols.
Mastering the [3+2] Cycloaddition: The Power of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is arguably one of the most efficient and convergent methods for constructing polysubstituted pyrrolidines.[5][6][7] This concerted, six-electron process can generate up to four new contiguous stereocenters in a single step, offering remarkable control over the relative and absolute stereochemistry of the product.[7][8][9]
The Causality of Catalyst Choice in Asymmetric Variants
The key to achieving high enantioselectivity in these cycloadditions lies in the use of chiral catalysts that can effectively discriminate between the two prochiral faces of the dipole or dipolarophile.[7] Chiral metal-ligand complexes have proven to be particularly versatile for this purpose.[7]
The choice of metal and ligand is critical and is based on the nature of the azomethine ylide precursor. For the commonly used α-iminoesters, the N,O-coordination to a metal center forms a rigid five-membered chelate, which allows for effective transfer of chirality from the ligand to the reacting species.[6]
Workflow for a Catalytic Asymmetric 1,3-Dipolar Cycloaddition:
Caption: Catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Experimental Protocol: Silver-Catalyzed Enantioselective [3+2] Cycloaddition
This protocol is adapted from a general procedure for the silver-catalyzed cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides.[9]
Materials:
-
Imino ester (1.0 equiv)
-
N-tert-Butanesulfinyl imine (1.2 equiv)
-
Ag₂CO₃ (10 mol%)
-
Toluene (0.2 M)
-
Anhydrous Na₂SO₄
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the N-tert-butanesulfinyl imine and Ag₂CO₃.
-
Add anhydrous toluene via syringe and stir the suspension for 5 minutes at room temperature.
-
Add the imino ester dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The diastereoselectivity can be determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess of the purified product should be determined by chiral HPLC analysis.
| Catalyst | Dipolarophile | Yield (%) | d.r. | ee (%) | Reference |
| Ag₂CO₃/Ligand | N-Phenylmaleimide | 85 | >20:1 | 95 | [9] |
| Cu(I)/Fesulphos | N-Methylmaleimide | 75 | >20:1 | 95 | [6] |
| Ir-complex | N-Enoyl oxazolidinone | >95 | >20:1 | N/A | [10] |
Table 1: Representative results for catalytic asymmetric 1,3-dipolar cycloadditions.
Organocatalysis: The Proline Revolution and Beyond
The discovery that the simple amino acid L-proline can catalyze asymmetric aldol reactions marked the dawn of modern organocatalysis.[1][11] This concept has been extensively applied to the synthesis of chiral pyrrolidines, often through cascade reactions initiated by the formation of an enamine or iminium ion intermediate.[1]
Mechanistic Rationale: Enamine and Iminium Ion Activation
Pyrrolidine-based organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), operate through distinct activation modes.[1][11]
-
Enamine Catalysis: A secondary amine catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine. This enamine can then undergo an enantioselective reaction with an electrophile.
-
Iminium Ion Catalysis: The same catalyst can react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the dienophile, facilitating reactions like Michael additions or Diels-Alder reactions.
Caption: Dual activation modes of pyrrolidine-based organocatalysts.
Experimental Protocol: Organocatalytic Cascade Aza-Michael/Alkylation
This protocol describes a general approach for the synthesis of highly functionalized pyrrolidines via an organocatalytic conjugate addition followed by cyclization.[12]
Materials:
-
Aldehyde (1.2 equiv)
-
Nitroalkene (1.0 equiv)
-
(S)-Diphenylprolinol silyl ether (20 mol%)
-
Benzoic Acid (20 mol%)
-
Solvent (e.g., CH₂Cl₂)
-
Reducing agent for cyclization (e.g., Zn, NH₄Cl)
Procedure:
-
Michael Addition: To a solution of the nitroalkene and benzoic acid in the solvent at 0 °C, add the organocatalyst.
-
Add the aldehyde dropwise and stir the mixture at the same temperature until the nitroalkene is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the Michael adduct by flash chromatography.
-
Reductive Cyclization: Dissolve the purified adduct in a mixture of ethanol and water.
-
Add NH₄Cl and activated zinc dust in portions.
-
Stir the reaction vigorously at room temperature until the nitro group is fully reduced and cyclization has occurred.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the resulting pyrrolidine by flash chromatography.
Trustworthiness Check: The high stereoselectivity of the initial Michael addition is crucial.[12] The stereocenters formed in this step direct the subsequent diastereoselective cyclization. Chiral HPLC of the Michael adduct is a key checkpoint.
Chiral Pool Synthesis: Nature's Starting Blocks
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes.[2] L-proline and L-hydroxyproline are particularly valuable starting materials for pyrrolidine synthesis, as the pyrrolidine core and at least one stereocenter are pre-installed.[13]
The logic behind this approach is to leverage the inherent chirality of the starting material, transforming it through a series of stereocontrolled reactions into the desired target molecule. This strategy avoids the need for asymmetric catalysis or chiral resolutions, which can be advantageous for large-scale synthesis.[13]
Logical Flow of a Chiral Pool Synthesis:
Caption: A typical synthetic sequence starting from L-proline.
Transition Metal-Catalyzed Strategies
Beyond their role in cycloadditions, transition metals catalyze a diverse array of reactions suitable for pyrrolidine synthesis. These methods often offer unique pathways to substituted pyrrolidines that are not accessible through other means.
Intramolecular C-H Amination
Directly converting a C-H bond into a C-N bond is a highly atom-economical strategy.[14] Copper- and rhodium-catalyzed intramolecular C-H amination reactions of sulfamate esters or related precursors can generate pyrrolidines with excellent regio- and stereoselectivity. The reaction typically proceeds via a metal-nitrenoid intermediate that inserts into a δ C-H bond.[14]
Palladium-Catalyzed Alkene Aminoarylation
Palladium-catalyzed reactions that form one C-N bond and one C-C bond across an alkene are powerful tools for constructing functionalized heterocycles. These reactions can provide access to complex pyrrolidines bearing aryl or other carbon-based substituents.[1]
Intramolecular Aza-Michael Addition
The intramolecular aza-Michael addition is a robust and widely used method for forming the pyrrolidine ring.[15][16][17] This reaction involves the cyclization of a δ-amino-α,β-unsaturated carbonyl compound (or a synthetic equivalent). The stereochemical outcome of the cyclization can often be controlled by substrate-based stereodirecting groups or by the use of chiral catalysts.[18] This strategy is particularly effective for synthesizing 2,5-disubstituted pyrrolidines.
Conclusion
The stereoselective synthesis of substituted pyrrolidines is a mature yet continually evolving field. The choice of synthetic strategy is a critical decision that balances factors such as desired stereochemistry, substitution pattern, scalability, and the availability of starting materials. The powerful [3+2] cycloaddition offers rapid access to complex poly-substituted pyrrolidines, while organocatalysis provides an environmentally benign and highly versatile alternative. Chiral pool synthesis remains a cornerstone for industrial applications, and transition metal catalysis continues to open new avenues for novel transformations. A thorough understanding of the mechanistic underpinnings of these core strategies, as detailed in this guide, empowers the researcher and drug development professional to make informed decisions and rationally design efficient and effective syntheses of these vital heterocyclic scaffolds.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 7. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 9. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 10. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (R)-1-Boc-3-(aminomethyl)pyrrolidine in the Synthesis of Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Introduction: The Critical Role of Chiral Aminopyrrolidines in Modern Antidiabetic Drug Discovery
Dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase, has emerged as a pivotal target in the management of type 2 diabetes mellitus.[1] This enzyme is responsible for the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are crucial for maintaining glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release.[1] By inhibiting DPP-IV, the physiological activity of incretins is prolonged, leading to improved glycemic control with a low risk of hypoglycemia.[2]
The active site of the DPP-IV enzyme possesses distinct subpockets (S1, S2, etc.) that accommodate the peptide substrates. A common structural motif in many potent DPP-IV inhibitors is a chiral amine functionality that mimics the N-terminal portion of the natural substrates, typically targeting the S2 pocket. The pyrrolidine scaffold, in particular, has proven to be a privileged structure in this context.[3] Its rigid, five-membered ring system allows for precise spatial orientation of substituents, which is critical for optimal interaction with the enzyme's active site.[4]
This application note provides a detailed guide on the utility of (R)-1-Boc-3-(aminomethyl)pyrrolidine (CAS: 199174-29-3), a versatile chiral building block, in the synthesis of novel and potent DPP-IV inhibitors. We will explore the rationale behind its selection, provide detailed, field-tested protocols for its incorporation into a heterocyclic core, and discuss the significance of its stereochemistry in achieving high inhibitory activity.
The Synthetic Advantage of this compound
This compound is a highly valuable synthon for several key reasons, directly impacting the efficiency and success of a synthetic campaign:
-
Pre-installed Chirality: The molecule provides a pre-defined stereocenter in the correct (R) configuration, which is often crucial for potent DPP-IV inhibition. This obviates the need for challenging asymmetric syntheses or chiral resolutions at later stages, saving significant time and resources.[5]
-
Orthogonal Protection: The primary amine is presented as a free nucleophile, ready for coupling, while the pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions used for coupling but can be readily removed under acidic conditions without affecting other functionalities, providing excellent orthogonal protection.[6]
-
Structural Mimicry: The aminomethylpyrrolidine moiety serves as an effective mimic of the proline residue found in natural DPP-IV substrates, allowing it to form key interactions within the enzyme's active site.[3]
Featured Application: Synthesis of a Novel Pyrazolopyrimidine-Based DPP-IV Inhibitor
To illustrate the practical application of this compound, we present a detailed synthetic protocol adapted from established patent literature for the synthesis of a potent DPP-IV inhibitor.[7] The core of this inhibitor is a pyrazolopyrimidine scaffold, a heterocyclic system known for its utility in medicinal chemistry.
Overall Synthetic Workflow
The synthesis involves a key nucleophilic aromatic substitution (SNAr) reaction where the primary amine of this compound displaces a leaving group on the pyrazolopyrimidine core. This is followed by the deprotection of the Boc group to yield the final active pharmaceutical ingredient (API).
Caption: General workflow for the synthesis of a DPP-IV inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Coupling of this compound with 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol details the crucial SNAr coupling step to form the core structure of the inhibitor. The choice of a suitable base and solvent system is critical for achieving high yield and minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen/argon inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine and anhydrous DMF.
-
Add this compound to the solution.
-
Add DIPEA to the reaction mixture. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic byproducts and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, (R)-tert-butyl 3-(((3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)pyrrolidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.
| Parameter | Typical Value | Justification |
| Reaction Scale | 1-10 mmol | Suitable for laboratory-scale synthesis and optimization. |
| Temperature | 80-90 °C | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction without significant degradation. |
| Reaction Time | 12-18 hours | Ensures complete consumption of the limiting reagent. |
| Expected Yield | 70-85% | Reflects a typically efficient SNAr coupling. |
Protocol 2: Boc Deprotection to Yield the Final DPP-IV Inhibitor
This final step removes the Boc protecting group to reveal the pyrrolidine nitrogen, which is often important for the overall pharmacological profile of the inhibitor.
Materials:
-
Boc-protected DPP-IV inhibitor intermediate (from Protocol 1)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base generation)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as DCM, methanol, or 1,4-dioxane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an excess of 4M HCl in 1,4-dioxane or TFA. The evolution of isobutylene gas will be observed.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting product will be the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the crude salt in water, cool in an ice bath, and carefully add saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final DPP-IV inhibitor as a free base.
| Parameter | Typical Value | Justification |
| Deprotecting Agent | 4M HCl in Dioxane / TFA | Strong acids that efficiently cleave the Boc group under mild conditions. |
| Temperature | 0 °C to Room Temp | Controls the initial exothermic reaction and allows for a smooth deprotection. |
| Reaction Time | 1-4 hours | Typically sufficient for complete removal of the Boc group. |
| Expected Yield | >90% | Deprotection reactions are generally high-yielding. |
Mechanism of Action and Structural Rationale
The final synthesized DPP-IV inhibitor is designed to interact with the active site of the DPP-IV enzyme. The aminomethylpyrrolidine moiety plays a crucial role in this interaction.
Caption: Simplified mechanism of DPP-IV inhibition.
The (R)-stereochemistry of the pyrrolidine ring directs the aminomethyl group into a specific orientation that allows for optimal hydrogen bonding and electrostatic interactions with key amino acid residues in the S2 subsite of the DPP-IV enzyme. The pyrazolopyrimidine core occupies the S1 pocket, often forming hydrophobic and pi-stacking interactions. This bidentate binding mode results in a high-affinity interaction, leading to potent and selective inhibition of the enzyme.
Conclusion
This compound is a cornerstone chiral building block for the modern synthesis of DPP-IV inhibitors. Its inherent stereochemical purity and orthogonal protecting group strategy enable a streamlined and efficient approach to complex drug molecules. The protocols detailed herein provide a robust framework for the synthesis of a novel pyrazolopyrimidine-based inhibitor, showcasing the practical utility of this synthon. The continued application of such well-designed chiral intermediates will undoubtedly accelerate the discovery and development of next-generation therapies for type 2 diabetes.
References
- 1. US11033552B2 - DPP IV inhibitor formulations - Google Patents [patents.google.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: SAXAGLIPTIN [orgspectroscopyint.blogspot.com]
- 5. Synthesis of Sitagliptin | Publicación [silice.csic.es]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006104356A1 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]
The Pivotal Role of (R)-1-Boc-3-(aminomethyl)pyrrolidine in Advancing Neuroscience Research: A Guide to Application and Protocol
Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold in Neuroscience Drug Discovery
In the intricate landscape of neuroscience drug development, the pursuit of molecular scaffolds that offer both stereochemical precision and versatile functionality is paramount. (R)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, has emerged as a cornerstone building block for medicinal chemists and neuropharmacologists. Its rigid, five-membered ring structure provides a defined three-dimensional orientation for pendant functional groups, a critical feature for selective interaction with the complex topographies of neurological targets such as G-protein coupled receptors (GPCRs) and enzymes.[1][2] The presence of a primary amine, protected by a tert-butoxycarbonyl (Boc) group, offers a stable yet readily cleavable handle for synthetic elaboration, enabling the construction of diverse and complex molecular architectures.[3] This guide provides an in-depth exploration of the application of this compound in neuroscience research, with a focus on the development of kappa opioid receptor (KOR) agonists and neuronal nitric oxide synthase (nNOS) inhibitors. Detailed, field-proven protocols are provided to empower researchers in their quest for novel therapeutics for neurological and psychiatric disorders.
Part 1: Targeting the Kappa Opioid Receptor for Non-Addictive Analgesia
The opioid crisis has underscored the urgent need for potent analgesics devoid of the addictive properties and severe side effects associated with mu-opioid receptor (MOR) agonists.[4] The kappa opioid receptor (KOR) presents a promising alternative target.[5][6] KOR agonists have demonstrated significant analgesic effects, particularly in models of visceral and inflammatory pain, without the rewarding properties that drive addiction.[7] However, systemic activation of central KORs can lead to undesirable side effects such as dysphoria, sedation, and hallucinations.[5][7] This has spurred the development of two key strategies where the chiral pyrrolidine scaffold plays a crucial role:
-
Peripherally Restricted KOR Agonists: By designing molecules that do not cross the blood-brain barrier, analgesic effects mediated by peripheral KORs can be harnessed while avoiding central side effects.[4][8] The physicochemical properties of the pyrrolidine scaffold can be tuned to limit CNS penetration.
-
Functionally Selective (Biased) KOR Agonists: KOR activation triggers multiple intracellular signaling cascades. It is hypothesized that the therapeutic analgesic effects are primarily mediated through G-protein signaling, while adverse effects like dysphoria may involve the β-arrestin pathway.[9][10][11] Ligands that selectively activate the G-protein pathway are termed "functionally selective" or "biased" agonists and represent a rational approach to safer KOR-targeted therapeutics. The stereochemistry and conformational rigidity imparted by the (R)-pyrrolidine core are instrumental in achieving this biased signaling profile.
Application Example: Synthesis of a Novel Pyrrolidine-Based KOR Agonist
While specific proprietary syntheses are often not fully disclosed, the following protocol outlines a representative multi-step synthesis of a hypothetical, yet plausible, KOR agonist incorporating the this compound scaffold. This protocol is a composite based on established synthetic methodologies for related compounds.
Workflow for the Synthesis of a Pyrrolidine-Based KOR Agonist
Caption: Synthetic workflow for a hypothetical KOR agonist.
Experimental Protocol: Synthesis of a Pyrrolidine-Based KOR Agonist
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired aromatic aldehyde (e.g., 4-(benzyloxy)benzaldehyde, 1.1 eq) and acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Amide Coupling
-
To a solution of the Boc-protected intermediate from Step 1 (1.0 eq) and a substituted carboxylic acid (e.g., 2-(3,4-dichlorophenyl)acetic acid, 1.1 eq) in dimethylformamide (DMF, 0.1 M), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the fully protected KOR agonist precursor.
Step 3: Boc Deprotection
-
Dissolve the fully protected precursor (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the final KOR agonist as its hydrochloride salt.
Part 2: Development of Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Nitric oxide (NO) is a critical signaling molecule in the central nervous system. However, overproduction of NO by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and stroke.[5] Therefore, selective inhibition of nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms is a key therapeutic strategy.[12] The chiral pyrrolidine scaffold has proven to be an excellent framework for developing potent and selective nNOS inhibitors.[3][5][12] The stereochemistry and substitution pattern on the pyrrolidine ring are crucial for achieving high affinity and selectivity.
Application Example: Synthesis of a Chiral Pyrrolidine-Based nNOS Inhibitor
The following is a representative protocol for the synthesis of a key intermediate for a chiral pyrrolidine-based nNOS inhibitor, adapted from the work of Xue et al.[7] This demonstrates the utility of chiral pyrrolidine building blocks in constructing these complex molecules.
Workflow for nNOS Inhibitor Intermediate Synthesis
Caption: Synthesis of a key chiral pyrrolidine intermediate for nNOS inhibitors.
Experimental Protocol: Synthesis of a Chiral Pyrrolidine Intermediate
Step 1: Mesylation of a Chiral Diol
-
To a solution of a suitable chiral pyrrolidine diol (e.g., derived from a multi-step synthesis) (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add methanesulfonyl chloride (MsCl, 2.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude dimesylate intermediate, which is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
To a solution of the crude dimesylate intermediate (1.0 eq) in acetonitrile (0.05 M), add benzylamine (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the protected nNOS inhibitor core.
Part 3: In-Vitro and In-Vivo Characterization Protocols
The successful development of novel neuroscience drug candidates requires rigorous pharmacological characterization. The following are detailed protocols for key in-vitro and in-vivo assays to evaluate the affinity, functional activity, and analgesic efficacy of compounds synthesized using this compound.
Protocol 1: In-Vitro Kappa Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the KOR.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human KOR.
-
[³H]-U69,593 (selective KOR radioligand).
-
Unlabeled U-69,593 (for non-specific binding).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-U69,593 (at a final concentration equal to its Kd).
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of unlabeled U-69,593 (e.g., 10 µM).
-
Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 10-20 µg of protein per well).
-
Incubate the plate at 25 °C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In-Vitro [³⁵S]GTPγS Functional Assay
This assay measures the functional agonism of a test compound at the KOR by quantifying G-protein activation.
Materials:
-
Cell membranes from cells expressing the KOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Stop Solution: 20 mM sodium phosphate, 100 mM NaCl, 2.5% Triton X-100, pH 7.4.
Procedure:
-
In a 96-well plate, add 20 µL of test compound at various concentrations.
-
Add 130 µL of a membrane-GDP mixture (containing 10-20 µg of membrane protein and 10 µM GDP in assay buffer).
-
Pre-incubate for 15 minutes at 30 °C.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.2 nM).
-
Incubate for 60 minutes at 30 °C.
-
Terminate the reaction by adding 50 µL of stop solution followed by centrifugation.
-
Transfer the supernatant to a new plate containing scintillation cocktail.
-
Seal the plate, shake, and count the radioactivity.
-
Analyze the data to determine the EC50 and Emax values for the test compound.
Protocol 3: In-Vivo Acetic Acid-Induced Writhing Test in Mice
This is a widely used model to assess the analgesic efficacy of compounds against visceral pain.[3][10][13]
Materials:
-
Male Swiss albino mice (20-25 g).
-
Test compound.
-
Vehicle (e.g., saline, DMSO).
-
0.6% acetic acid solution.
-
Observation chambers.
Procedure:
-
Acclimatize the mice to the experimental room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined time (e.g., 30 minutes for i.p., 60 minutes for oral), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Quantitative Data Summary
| Compound Class | Target | Key Assays | Typical Affinity/Potency Range |
| Pyrrolidine-based Agonists | Kappa Opioid Receptor | Radioligand Binding ([³H]-U69,593) | Ki: 0.1 - 50 nM |
| [³⁵S]GTPγS Functional Assay | EC50: 1 - 100 nM | ||
| Acetic Acid Writhing Test | ED50: 0.1 - 10 mg/kg | ||
| Pyrrolidine-based Inhibitors | Neuronal Nitric Oxide Synthase | Enzyme Inhibition Assay | IC50: 1 - 200 nM |
Conclusion and Future Directions
This compound has proven to be an invaluable chiral building block in neuroscience drug discovery. Its strategic use has enabled the development of highly selective and potent ligands for challenging targets like the kappa opioid receptor and neuronal nitric oxide synthase. The protocols and application notes provided herein offer a practical framework for researchers to leverage this versatile scaffold in their own research endeavors. Future applications of this and related chiral pyrrolidines will undoubtedly continue to expand, contributing to the development of novel therapeutics for a wide range of neurological and psychiatric disorders. The ongoing exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine-based compounds will pave the way for the next generation of CNS drugs with improved efficacy and safety profiles.
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Strategic Use of (R)-1-Boc-3-(aminomethyl)pyrrolidine in Peptide-Based Drug Development
<
Abstract
This document provides a comprehensive guide for the strategic incorporation of (R)-1-Boc-3-(aminomethyl)pyrrolidine into peptide sequences for the development of advanced therapeutic candidates. We delve into the rationale behind using this constrained building block to enhance the pharmacological properties of peptides. Detailed, field-proven protocols for both solid-phase and solution-phase synthesis are provided, alongside methodologies for structural characterization and a discussion of common challenges. This guide is intended for researchers, scientists, and drug development professionals aiming to leverage peptidomimetic strategies to overcome the inherent limitations of linear peptides.
Introduction: The Strategic Imperative for Constrained Peptides
Linear peptides, despite their high specificity and potency, often face significant hurdles in therapeutic development, primarily due to their conformational flexibility. This flexibility leads to susceptibility to proteolytic degradation and poor pharmacokinetic profiles.[1] Constraining a peptide's structure by incorporating rigid scaffolds is a powerful strategy to "lock in" a bioactive conformation, thereby enhancing target affinity, metabolic stability, and cell permeability.[1][2][3]
The five-membered pyrrolidine ring, a common scaffold in medicinal chemistry, is particularly effective for this purpose.[4] this compound is a chiral building block that serves as a versatile tool for inducing specific secondary structures, such as β-turns, which are critical for many protein-protein interactions.[3][5] By replacing a dipeptide segment within a sequence, this scaffold can mimic the spatial arrangement of amino acid side chains while providing a rigid, protease-resistant backbone.[5][6] This guide focuses on the practical application of this specific building block to create next-generation peptide-based drugs.
The Role of this compound as a β-Turn Mimetic
β-turns are secondary structures involving four amino acid residues that cause a reversal in the direction of the polypeptide chain. They are frequently found on the surface of proteins and are often integral to molecular recognition events. The pyrrolidine scaffold of this compound is designed to replace the central i+1 and i+2 residues of a β-turn.[7]
The causality behind this mimicry lies in the stereochemically defined, rigid structure of the pyrrolidine ring. The fixed distance and angle between the C-terminus of the preceding amino acid (which couples to the ring nitrogen) and the N-terminus of the subsequent amino acid (which couples to the exocyclic aminomethyl group) forces the peptide backbone into a turn conformation. This pre-organization reduces the entropic penalty upon binding to a target, often leading to significantly enhanced binding affinity.[1]
Caption: Pyrrolidine scaffold replacing i+1/i+2 residues to enforce a turn.
Experimental Protocols: Incorporation into Peptide Sequences
The successful incorporation of non-standard building blocks like this compound requires careful optimization of coupling and deprotection steps. Below are detailed protocols for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol outlines the manual incorporation of this compound onto a resin-bound peptide using the Boc/Bzl protection strategy.[8] This strategy is often preferred for complex sequences as the acidic deprotection conditions protonate the newly exposed amine, reducing aggregation.[9]
Materials and Reagents:
-
Peptide-resin (e.g., Boc-Gly-PAM resin)
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Boc Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM[10][11]
-
Neutralization Solution: 5% DIEA in DCM
-
Washing Solvents: Isopropanol (IPA)
-
Kaiser Test Kit
Equipment:
-
Manual SPPS reaction vessel with a sintered glass frit
-
Shaker or bubbler (for agitation)
-
Filtration apparatus
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DCM for 30 minutes, then wash 3x with DMF.
-
Boc Deprotection:
-
Perform a pre-wash with the 50% TFA/DCM solution for 2-5 minutes.[11]
-
Add fresh 50% TFA/DCM solution (10 mL per gram of resin) and agitate for 30 minutes to remove the N-terminal Boc group from the resin-bound peptide.[10]
-
Drain the vessel and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.[11]
-
-
Neutralization:
-
Wash the resin twice with 5% DIEA in DCM for 5 minutes each to neutralize the trifluoroacetate salt, liberating the free amine.[8][12]
-
Wash the resin with DCM (5x) to remove excess base.
-
QC Check: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine, ready for coupling.
-
-
Activation and Coupling of this compound:
-
Rationale: This building block presents a sterically hindered secondary amine (the pyrrolidine nitrogen) for coupling. A potent uronium/aminium salt coupling reagent like HBTU or HATU is recommended to ensure efficient acylation.[13][14]
-
In a separate vial, dissolve the C-terminal activated amino acid (3.0 eq), HBTU (2.9 eq), and DIEA (6.0 eq) in a minimal amount of DMF.
-
Add this activation mixture to the swollen, neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
QC Check: Monitor the reaction using the Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, allow the reaction to proceed longer or consider a second coupling.
-
-
Capping (Optional but Recommended): If the coupling is incomplete after an extended period, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the deprotection of the Boc group on the newly added pyrrolidine building block to continue chain elongation.
Protocol 2: Subsequent Amino Acid Coupling to the Pyrrolidine Scaffold
The next coupling step involves acylating the exocyclic primary amine of the pyrrolidine moiety.
Step-by-Step Methodology:
-
Boc Deprotection: Repeat the deprotection step (Protocol 1, Step 2) to remove the Boc group from the pyrrolidine nitrogen.
-
Neutralization: Repeat the neutralization step (Protocol 1, Step 3).
-
QC Check: A positive Kaiser test confirms the deprotection of the primary amine.
-
Coupling the Next Amino Acid:
-
Activate the next Boc-protected amino acid (3.0 eq) using HBTU (2.9 eq) and DIEA (6.0 eq) as described previously.
-
Couple for 1-2 hours. This coupling to a primary amine is typically faster than the initial coupling to the pyrrolidine ring nitrogen.
-
Monitor for completion with the Kaiser test.
-
-
Washing: Wash the resin as before (Protocol 1, Step 6).
Caption: SPPS workflow for incorporating the pyrrolidine building block.
Final Cleavage and Purification
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups.
-
HF Cleavage: For Boc/Bzl chemistry on PAM resins, cleavage is typically performed with strong acids like anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][11] This procedure requires specialized equipment and extreme caution. Scavengers (e.g., anisole, thioanisole) must be added to prevent side reactions with sensitive residues like Trp, Met, and Cys.[8]
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized. Purification to >95% is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The final product's identity and purity should be confirmed by LC-MS and its mass verified by high-resolution mass spectrometry (HRMS).
Structural Validation of Conformational Constraint
The primary purpose of incorporating the pyrrolidine scaffold is to induce a specific conformation. It is crucial to validate this structural hypothesis experimentally.
| Analytical Technique | Purpose | Expected Outcome for a Constrained Peptide |
| NMR Spectroscopy | Determine 3D solution structure and conformation.[15] | Observation of specific Nuclear Overhauser Effect (NOE) signals between protons that are distant in the primary sequence but close in space, confirming a folded or turn structure.[15] |
| Circular Dichroism (CD) | Assess secondary structure content (e.g., β-turn, helix, random coil).[16][17] | A CD spectrum characteristic of a β-turn, which differs significantly from the spectrum of a linear, random-coil analogue.[17][18] |
| Protease Stability Assay | Evaluate resistance to enzymatic degradation. | Increased half-life in the presence of proteases (e.g., trypsin, chymotrypsin) compared to the linear peptide counterpart. |
Troubleshooting and Key Considerations
-
Slow Coupling: The coupling onto the pyrrolidine ring nitrogen can be slow due to steric hindrance.[13][19] If the Kaiser test remains positive, increase the reaction time, use microwave-assisted SPPS to drive the reaction, or switch to a more potent coupling reagent like COMU.[14][19]
-
Racemization: While HBTU is efficient, it's essential to minimize the pre-activation time to reduce the risk of racemization of the activated amino acid, especially when coupling to the sterically hindered pyrrolidine. Using additives like OxymaPure can suppress racemization.[13]
-
Solubility: Peptidomimetics incorporating hydrophobic scaffolds can sometimes have poor solubility. Careful selection of HPLC conditions and lyophilization from a solution containing a bulking agent (e.g., mannitol) may be necessary.
Conclusion
This compound is a powerful and versatile building block for the rational design of peptide-based therapeutics. By serving as a rigid β-turn mimetic, it can significantly enhance the metabolic stability, target affinity, and overall drug-like properties of peptides.[3][4] The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and validate these advanced peptidomimetics, paving the way for the development of novel drugs against challenging targets, including protein-protein interactions.[1][20]
References
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporating beta-turns and a turn mimetic out of context in loop 1 of the WW domain affords cooperatively folded beta-sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. youtube.com [youtube.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 20. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
Application Notes and Protocols: (R)-1-Boc-3-(aminomethyl)pyrrolidine as a Versatile Scaffold for Combinatorial Chemistry
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical aspect of modern drug discovery.[3][4][5] This guide focuses on (R)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral building block that serves as an exceptionally versatile starting point for the construction of diverse combinatorial libraries.[6][7][8] The strategic placement of a primary amine on a side chain and a Boc-protected nitrogen within the ring allows for a powerful, orthogonal approach to library synthesis. This document provides detailed, field-proven protocols for key chemical transformations—amide bond formation, reductive amination, and urea/thiourea synthesis—as well as the subsequent deprotection step to enable multi-stage diversification.
Chapter 1: The Strategic Value of the this compound Scaffold
The Pyrrolidine Ring: A Cornerstone of Drug Design
The five-membered pyrrolidine ring is one of the most utilized non-aromatic nitrogen heterocycles in pharmaceutical science.[3] Its success stems from several key physicochemical properties:
-
Three-Dimensionality: Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring confer a puckered, three-dimensional geometry. This non-planarity, known as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space required for specific protein-ligand interactions.[4][5]
-
Stereochemical Richness: The pyrrolidine scaffold contains multiple potential stereocenters. Controlling the absolute and relative configuration of these centers is crucial for optimizing efficacy and avoiding off-target effects or toxicity associated with undesired enantiomers.[3][5][9]
-
Improved Physicochemical Properties: The saturated nature of the scaffold can improve properties such as solubility and metabolic stability compared to aromatic counterparts, which are often key hurdles in drug development.
This compound: An Ideal Scaffold for Combinatorial Synthesis
This specific building block is engineered for maximal synthetic utility:
-
Defined Chirality: The (R)-configuration provides a fixed stereochemical anchor, ensuring that all library members are single enantiomers, which simplifies biological evaluation and structure-activity relationship (SAR) studies.[9]
-
Orthogonal Handles for Diversification: The molecule possesses two distinct points for chemical modification:
-
Primary Aminomethyl Group: A highly reactive and versatile nucleophile, ideal for a wide range of bond-forming reactions.
-
Boc-Protected Ring Nitrogen: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to many reaction conditions used to modify the primary amine.[10] It can be selectively removed later under acidic conditions to expose the secondary ring amine for a second stage of diversification.[10][11] This orthogonality is the cornerstone of its power in building complex libraries.
-
Caption: Orthogonal functionalization sites of the scaffold.
Chapter 2: Protocols for Primary Library Synthesis (Diversification Point 1)
This chapter details protocols for modifying the primary aminomethyl group, which serves as the first point of diversification (R¹).
Protocol: Amide Bond Formation via HATU Coupling
Amide bonds are ubiquitous in pharmaceuticals due to their stability and ability to act as hydrogen bond donors and acceptors. The use of modern coupling reagents like HATU provides high yields and minimizes racemization.[12]
Methodology:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (R¹-COOH, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. A color change to yellow is often observed.
-
Amine Addition: Add this compound (1.05 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Causality and Insights:
-
HATU: A highly efficient coupling reagent that rapidly forms an active ester, minimizing side reactions and preserving the stereochemical integrity of chiral carboxylic acids.[13]
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.[13]
-
Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester intermediate, which would reduce the yield.
Caption: General workflow for HATU-mediated amide coupling.
Table 1: Representative Conditions for Amide Coupling
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | R¹ source |
| Scaffold | 1.05 - 1.1 | Amine source |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Polar aprotic solvent |
Protocol: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of substituents from aldehyde or ketone precursors.[14] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for the iminium ion, and does not reduce the starting carbonyl.
Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Imine Formation (Optional): Add acetic acid (0.1 eq) to catalyze imine/iminium ion formation. Stir at room temperature for 30-60 minutes.
-
Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 20 minutes. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Causality and Insights:
-
STAB (Na(OAc)₃BH): A mild and selective reducing agent. Its steric bulk and reduced hydridic character allow it to selectively reduce the protonated iminium ion over the starting aldehyde or ketone, minimizing side reactions like alcohol formation.[14]
-
Acetic Acid: Acts as a catalyst to promote the formation of the iminium ion intermediate, which is the species that is actually reduced.
-
Anhydrous Solvent: Prevents premature decomposition of the reducing agent and unwanted side reactions.
Caption: General workflow for reductive amination using STAB.
Protocol: Synthesis of Urea and Thiourea Derivatives
Urea and thiourea moieties are valuable pharmacophores known for their ability to form strong hydrogen bond networks with biological targets.[15][16][17] They are readily synthesized by reacting the primary amine with an isocyanate or isothiocyanate.
Methodology:
-
Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM or Tetrahydrofuran (THF).
-
Reagent Addition: Add the corresponding isocyanate or isothiocyanate (R¹-N=C=X, where X is O or S, 1.0 eq) dropwise to the stirred solution, typically at 0 °C to control any potential exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is often very rapid and clean. Monitor by TLC or LC-MS.
-
Work-up: If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like hexanes or diethyl ether. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by silica gel column chromatography or recrystallization.
Causality and Insights:
-
High Reactivity: Isocyanates and isothiocyanates are highly electrophilic, leading to a fast and generally high-yielding reaction with the primary amine nucleophile without the need for additional catalysts or reagents.
-
Solvent Choice: Aprotic solvents are used to avoid reaction with the solvent. DCM and THF are excellent choices.
-
Stoichiometry: Using a 1:1 stoichiometry is crucial to avoid the formation of undesired byproducts from the reaction of a second amine with the newly formed urea/thiourea.
Caption: General workflow for urea and thiourea formation.
Chapter 3: Advanced Library Expansion (Diversification Point 2)
Once the primary library has been generated through modifications at the aminomethyl group (R¹), the Boc protecting group on the pyrrolidine nitrogen can be removed to unveil a second diversification point (R²).
Protocol: Boc Deprotection under Acidic Conditions
The Boc group is reliably cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[10]
Methodology:
-
Reactant Preparation: Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10-20 eq, often used as a 25-50% solution in DCM) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction generates isobutylene and CO₂, so ensure adequate ventilation. Monitor deprotection by LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is typically obtained as a TFA salt.
-
Neutralization (if required): To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free secondary amine, which can be used directly in subsequent diversification reactions (e.g., another round of amide coupling or reductive amination).
Causality and Insights:
-
Mechanism: The acid protonates the carbamate oxygen, leading to the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the deprotected amine salt.[10]
-
TFA vs. HCl: TFA is often preferred for its ease of removal in vacuo. Using 4M HCl in dioxane is another common method, which yields the hydrochloride salt directly, often as a precipitate that can be isolated by filtration.[10]
-
Scavengers: For substrates sensitive to the tert-butyl cation, scavengers like triethylsilane or anisole can be added to the reaction mixture.
Caption: Two-stage diversification strategy using the scaffold.
Conclusion
This compound is a powerful and versatile scaffold for combinatorial chemistry, enabling the efficient and systematic construction of diverse, chirally pure compound libraries. Its orthogonal protecting group strategy allows for multi-stage diversification, providing access to a vast and valuable chemical space. The protocols outlined in this guide offer robust and reproducible methods for leveraging this building block to accelerate drug discovery and lead optimization efforts.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound - Protheragen [protheragen.ai]
- 8. This compound: Properties, Uses, Safety & Supplier in China | High Purity Chemical for Research & Pharmaceutical Applications [chemheterocycles.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of (R)-1-Boc-3-(aminomethyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the deprotection of (R)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. As a key intermediate in the synthesis of numerous pharmaceutical compounds, the efficient and clean removal of the tert-butyloxycarbonyl (Boc) protecting group is a pivotal step.[1] While seemingly straightforward, this acid-catalyzed deprotection can present challenges ranging from incomplete reactions to problematic product isolation.
This document provides in-depth, field-proven insights structured in a practical question-and-answer format. We will delve into the causality behind experimental choices, offer robust troubleshooting strategies, and provide detailed, self-validating protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting this compound? A1: The most common and effective methods involve acidic hydrolysis.[1] The two primary reagent systems are Trifluoroacetic acid (TFA) in a solvent like Dichloromethane (DCM), and a solution of Hydrochloric acid (HCl) in an organic solvent, typically 4M HCl in 1,4-dioxane.[2][3] The choice between them often depends on the desired final salt form of the product and the acid sensitivity of other functional groups in the molecule.[1]
Q2: Can you explain the chemical mechanism of acid-catalyzed Boc deprotection? A2: Certainly. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (like TFA or HCl).[1][4] This protonation makes the carbamate a better leaving group. The molecule then fragments through the cleavage of the C-O bond, releasing the free amine, carbon dioxide (CO₂), and a stable tert-butyl cation.[4][5] The liberated amine is then protonated by the excess acid in the medium to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[4]
Q3: How do I monitor the reaction to know when it's complete? A3: Reaction progress can be effectively monitored using several analytical techniques.[2]
-
Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method. The deprotected product, (R)-3-(aminomethyl)pyrrolidine, is significantly more polar than the Boc-protected starting material and will have a much lower Rf value.[6] Staining with ninhydrin is excellent for visualizing the primary amine product.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for confirming both the disappearance of the starting material and the appearance of the product, verifying its mass-to-charge ratio simultaneously.[6]
-
¹H NMR Spectroscopy: The reaction can be monitored by the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm in the ¹H NMR spectrum.[7]
Q4: Will my final product be the free amine or a salt? How does the work-up determine this? A4: The immediate product of the reaction is the amine salt. Your work-up procedure determines the final form.
-
To obtain the hydrochloride salt: Using the HCl/dioxane method, the product often precipitates from the reaction mixture as a dihydrochloride salt (since there are two amine centers). This salt can be isolated directly by filtration.[3]
-
To obtain the free amine: After using TFA, the excess acid and solvent are typically removed in vacuo. The resulting residue (the trifluoroacetate salt) is then dissolved in an organic solvent and washed with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acid and deprotonate the amine, yielding the free base.[2][6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the deprotection reaction.
Q1: My reaction is incomplete. TLC and LC-MS analysis show a significant amount of starting material remains, even after the recommended reaction time. What went wrong?
A1: An incomplete reaction is one of the most common issues and can stem from several factors.[8][9]
-
Insufficient Acid: The cleavage is acid-catalyzed, and its rate can have a second-order dependence on the acid concentration.[8] If the acid concentration is too low or if the acid itself has degraded (e.g., absorbed moisture), the reaction will be sluggish.
-
Solution: Ensure you are using a sufficient excess of acid. For TFA, a concentration of 20-50% (v/v) in DCM is standard.[8] If the reaction stalls, an additional portion of acid can be added. For the HCl/dioxane method, ensure the reagent is fresh, as the HCl concentration can decrease over time.
-
-
Low Temperature: While these reactions typically proceed well at room temperature, particularly low ambient temperatures can slow the kinetics.[8]
-
Solution: Allow the reaction to stir at room temperature (20-25 °C). If it remains slow, gentle warming to 30-40 °C can be effective, but should be monitored closely for potential side product formation.[7]
-
-
Solvent Issues: The presence of water in your solvent can hydrolyze the acid, reducing its effective concentration. Ensure you are using anhydrous solvents.[2]
-
Solution: Use freshly opened or properly stored anhydrous DCM or dioxane for the reaction.
-
Q2: My LC-MS analysis shows the correct product mass, but also several other peaks. What are these side products and how can I prevent them?
A2: The formation of side products is most often caused by the reactive tert-butyl cation that is generated during the deprotection.[10][11]
-
Cause - Alkylation: This electrophilic cation can alkylate any nucleophilic sites on your starting material or product.[11] While the amines in (R)-3-(aminomethyl)pyrrolidine are protonated and thus less nucleophilic, other sensitive functional groups could be at risk.
-
Cause - Degradation: Prolonged exposure to very strong acidic conditions can sometimes lead to degradation of the pyrrolidine ring or other sensitive parts of a more complex molecule.[12]
-
Solution - Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material has been consumed. Avoid letting the reaction stir for excessively long periods (e.g., overnight) if it is complete within a few hours.
-
Q3: My product is a sticky, non-crystalline oil after work-up. How can I isolate a solid product?
A3: This is a common physical isolation challenge, especially when aiming for the salt form.
-
If using the HCl/Dioxane Method: If the hydrochloride salt does not precipitate directly from the reaction, the first step is to concentrate the mixture under reduced pressure to remove the solvent.[3]
-
If using the TFA Method to get the Salt: Residual TFA can result in an oily product.
-
Solution - Co-evaporation: After removing the bulk DCM and TFA on a rotary evaporator, add a solvent like toluene to the residue and evaporate again.[8] Repeating this process 2-3 times can help azeotropically remove the last traces of TFA, often yielding a more solid trifluoroacetate salt.
-
-
If Isolating the Free Amine: The free amine of (R)-3-(aminomethyl)pyrrolidine may itself be an oil or a low-melting solid.
-
Solution - Proper Work-up and Drying: After neutralizing with base (e.g., NaHCO₃ solution) and extracting with an organic solvent, ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentration. Any residual water can result in a wet, oily product.
-
Data Presentation
Table 1: Summary of Standard Boc Deprotection Conditions
| Method | Reagent System | Solvent | Concentration | Time (Typical) | Temperature | Outcome |
| TFA | Trifluoroacetic Acid | Dichloromethane (DCM) | 20-50% (v/v) | 0.5 - 2 hours | 0 °C to RT | Amine as trifluoroacetate salt; requires basic work-up for free amine.[8] |
| HCl | 4M Hydrogen Chloride | 1,4-Dioxane | >10 equivalents | 0.5 - 2 hours | Room Temp. | Amine as dihydrochloride salt; often precipitates directly from solution.[2][8] |
Visualizations: Mechanisms and Workflows
Diagram 1: Acid-Catalyzed Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism for Boc deprotection.[1]
Diagram 2: General Experimental Workflow
Caption: General workflow for Boc deprotection.
Diagram 3: Troubleshooting Decision Tree
Caption: Troubleshooting workflow for Boc deprotection.
Detailed Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM [1][3]
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM to make an approximately 0.1-0.2 M solution in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25% (v/v). For substrates prone to alkylation, add triisopropylsilane (TIS) to 5% (v/v).
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, co-evaporate with toluene (2x).[8]
-
Work-up for Free Amine: Dissolve the residue in DCM or ethyl acetate. Transfer to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[2] Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (R)-3-(aminomethyl)pyrrolidine as the free amine.
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane [2][13]
-
Materials:
-
This compound (1.0 eq)
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether (or MTBE)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Place this compound in a round-bottom flask with a magnetic stir bar.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl).
-
Stir the mixture at room temperature for 1-4 hours.[3] The product, (R)-3-(aminomethyl)pyrrolidine dihydrochloride, may precipitate as a white solid.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.[3]
-
Work-up:
-
a. If a precipitate has formed, collect the solid by filtration. Wash the filter cake with diethyl ether to remove non-polar impurities and dry under vacuum.[1]
-
b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir or sonicate to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the dihydrochloride salt.[3]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Coupling (R)-1-Boc-3-(aminomethyl)pyrrolidine
<_ _>
Welcome to the technical support center dedicated to navigating the complexities of coupling reactions with (R)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, preventative strategies, and a deeper understanding of the side reactions that can arise during amide bond formation with this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of coupling reagents used with this compound, and what are their general pros and cons?
A1: Several classes of reagents are routinely employed for amide coupling with this compound. The selection often hinges on factors like the steric hindrance of the carboxylic acid, desired reaction kinetics, and cost.[1]
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, frequently in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS).[1][2] These additives enhance reaction efficiency and suppress side reactions.[1][2] A primary drawback is the formation of a urea byproduct, which can complicate purification.[1]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is known for its high efficiency and rapid reaction times.[1] However, a potential side product, tris-pyrrolidino phosphamide, can be challenging to separate in solution-phase synthesis.[3]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for sterically demanding couplings.[1][2] A key consideration is that an excess of these reagents can lead to the guanidinylation of the primary amine.[1][3]
Q2: My reaction is showing multiple product spots on TLC/LC-MS. What are the likely culprits?
A2: The appearance of multiple products often points to one or more side reactions occurring simultaneously with the desired amide bond formation. The most common issues include:
-
Epimerization: Loss of stereochemical integrity at a chiral center is a significant concern.[4] This can be exacerbated by the choice of base and coupling reagent.
-
Diacylation: The primary amine of this compound can potentially react with two molecules of the activated carboxylic acid, leading to a diacylated byproduct.
-
Guanidinylation: As mentioned, this is a specific side reaction when using uronium/aminium reagents like HATU in excess.[1][3]
-
N-Acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[5][6]
Q3: Can the Boc protecting group be accidentally removed during the coupling reaction?
A3: While the Boc group is generally stable to many coupling conditions, it is sensitive to acid.[7][8] If the reaction conditions become sufficiently acidic, for instance, through the use of an amine salt without sufficient base, partial or complete deprotection can occur. The resulting free secondary amine on the pyrrolidine ring can then compete in the coupling reaction, leading to undesired byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the coupling of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low Yield of Desired Product | Incomplete reaction; Poor solubility of starting materials; Degradation of coupling reagent or amine.[1] | Ensure complete dissolution of all reactants, consider a co-solvent system if needed.[1] Use fresh, high-purity reagents and store them under anhydrous conditions.[1] Monitor the reaction by TLC or LC-MS to confirm completion. |
| Presence of a byproduct with the same mass as the starting carboxylic acid. | Hydrolysis of the activated carboxylic acid intermediate. | Ensure anhydrous reaction conditions. Dry solvents and reagents thoroughly before use. |
| Product is contaminated with a urea byproduct. | Use of carbodiimide reagents (e.g., EDC, DCC).[1] | Perform an acidic workup by washing the reaction mixture with dilute aqueous HCl to remove the water-soluble urea.[1] |
| Formation of a significant amount of an epimeric or diastereomeric byproduct. | Racemization of the carboxylic acid coupling partner.[4][9] | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[1] Add a racemization suppressant such as HOBt or HOAt.[1] Lower the reaction temperature.[1] Minimize the time the carboxylic acid is "pre-activated" before adding the amine.[4] |
| A byproduct with a mass corresponding to the addition of the coupling reagent to the amine is observed. | Guanidinylation of the primary amine by excess uronium/aminium reagent (e.g., HATU, HBTU).[1][3] | Use a slight excess of the carboxylic acid relative to the coupling reagent.[1] Avoid a large excess of the coupling reagent. |
| Difficulty in purifying the product due to streaking on silica gel. | The basic nature of the amine product strongly interacts with the acidic silica gel.[10] | Add a basic modifier like triethylamine (0.5-2%) to the eluent.[10] Consider using a less acidic stationary phase like neutral alumina.[10] |
In-Depth Scientific Explanations
The Mechanism of Epimerization and Its Suppression
Epimerization during amide bond formation is a critical side reaction that can compromise the stereochemical integrity of the final product.[11] It primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated N-protected amino acid can undergo intramolecular cyclization to form a planar, achiral oxazolone intermediate.[4] This intermediate is susceptible to deprotonation and reprotonation, leading to a loss of stereochemistry. The subsequent reaction with the amine nucleophile produces a mixture of epimers.[4]
-
Direct Enolization: A strong base can directly abstract the acidic proton at the α-carbon of the activated amino acid, forming a planar enolate intermediate which can then be protonated from either face, resulting in racemization.[4]
Strategies for Suppression:
-
Choice of Base: Using a sterically hindered, non-nucleophilic base like DIPEA minimizes direct enolization.[1]
-
Additives: Additives like HOBt and HOAt react with the activated carboxylic acid to form an active ester. This intermediate is less prone to oxazolone formation and subsequent racemization.[2][12]
-
Temperature Control: Lowering the reaction temperature can slow down the rate of epimerization relative to the desired amide bond formation.[1]
Caption: Primary mechanisms of epimerization during amide bond formation.
Understanding Guanidinylation with Uronium/Aminium Reagents
Uronium/aminium-based coupling reagents like HATU and HBTU are highly effective but can also directly react with the primary amine of this compound, especially when used in excess. This side reaction leads to the formation of a guanidinium byproduct, which terminates the desired reaction pathway.
Caption: Competing pathways for the amine with excess uronium reagents.
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling
This protocol outlines a general procedure for amide bond formation using EDC in the presence of HOBt, a method known to minimize racemization.[1]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM under an inert atmosphere.
-
Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes.
-
Add this compound (1.1 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Epimerization with HATU
This protocol utilizes HATU, a highly efficient coupling reagent, with conditions optimized to reduce the risk of epimerization.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and DIPEA (2.5 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve HATU (1.1 equiv) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C. This in situ activation, where the amine is already present, minimizes the lifetime of the highly reactive activated species, thereby reducing the opportunity for epimerization.[4]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1, with the addition of washes with a 5% LiCl solution to aid in the removal of DMF if used as the solvent.[13]
-
Purify the crude product by flash column chromatography.
Caption: A decision tree for troubleshooting common coupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of (R)-1-Boc-3-(aminomethyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis and optimization of (R)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. This compound is a versatile intermediate in medicinal chemistry, valued for its role in creating enantiomerically pure compounds for various therapeutic areas, including neuroscience and peptide-based drug development.[1][2] Its unique structure, featuring a Boc-protected pyrrolidine ring and a primary aminomethyl group, allows for precise molecular construction.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis, purification, and handling.
General Workflow for Synthesis
The synthesis of this compound typically involves the protection of a chiral pyrrolidine precursor followed by the reduction of a nitrile or a similar functional group to yield the primary amine. The following diagram illustrates a common synthetic strategy.
Caption: A generalized synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3] Moisture and atmospheric carbon dioxide can react with the primary amine, leading to impurities.
Q2: What are the typical physicochemical properties of this compound?
| Property | Value | Source |
| CAS Number | 199174-29-3 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [4] |
| Purity | ≥ 98% (HPLC, ee) | [1] |
Q3: Which analytical methods are best for assessing the purity and structure of the final product?
Purity is typically confirmed using HPLC or GC. The enantiomeric excess (ee) should be determined using a chiral column (chiral GC or HPLC). Structural confirmation is achieved through NMR (¹H and ¹³C) and Mass Spectrometry (MS).[4][5] For MS, using a soft ionization technique like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺.[5]
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may arise during the synthesis of this compound.
Problem Area 1: Boc Protection of the Pyrrolidine Nitrogen
(This section is relevant for syntheses starting from an unprotected pyrrolidine precursor.)
Q4: My N-Boc protection reaction is sluggish or incomplete. What should I do?
An incomplete reaction is often due to suboptimal reaction conditions or reagent quality.
-
Causality: The Boc protection mechanism involves the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O).[6] The reaction rate is influenced by the nucleophilicity of the amine and the effectiveness of the base used to neutralize the protonated amine.[7]
-
Solutions:
-
Increase Reagent Equivalents: Ensure you are using a slight excess of Boc₂O (typically 1.1-1.2 equivalents).
-
Optimize Base: For simple pyrrolidines, a base like triethylamine (TEA) or sodium bicarbonate is often sufficient.[8] If the reaction is still slow, a more powerful, non-nucleophilic base or catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts alongside your primary base.[8]
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard.[8] Ensure the solvent is anhydrous, as water can hydrolyze the Boc anhydride.
-
Temperature: Most Boc protections proceed well at room temperature.[8] Gentle heating (e.g., to 40°C) can increase the reaction rate, but monitor for potential side reactions.
-
Q5: I am observing the formation of a urea byproduct. Why is this happening?
The formation of urea derivatives suggests a side reaction involving the isocyanate intermediate, which can form from the decomposition of the Boc group under certain conditions, although this is less common than with other carbamates. A more likely cause is a reaction with CO₂, especially if the amine is exposed to air for extended periods.
-
Causality: The primary amine can react with carbon dioxide from the air to form a carbamic acid, which can then react with another amine molecule to form a urea byproduct, especially during workup or if the reaction is run open to the atmosphere for a long time.
-
Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to minimize contact with atmospheric CO₂.
-
Prompt Workup: Process the reaction mixture promptly upon completion.
-
Purification: Urea byproducts can typically be removed via silica gel chromatography.
-
Problem Area 2: Reduction of the Nitrile/Azide Group
Q6: My catalytic hydrogenation to reduce the nitrile is slow or has stalled. What are the likely causes?
Catalytic hydrogenations are sensitive to catalyst activity and impurities.
-
Causality: The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by sulfur-containing compounds, residual halides from previous steps, or other coordination compounds. The catalyst's activity can also be reduced by improper handling or storage.
-
Solutions:
-
Catalyst Quality & Handling: Use a fresh, high-quality catalyst. Handle the catalyst under an inert atmosphere or as a slurry to prevent deactivation by air. For Pd/C, ensure it is not overly dry, as it can be pyrophoric.
-
Substrate Purity: Purify the nitrile intermediate carefully to remove any potential catalyst poisons.
-
Increase Hydrogen Pressure: Increasing the H₂ pressure (e.g., in a Parr shaker) can significantly increase the reaction rate.
-
Solvent & Additives: The reaction is often run in alcoholic solvents like methanol or ethanol. Adding a small amount of ammonia or a base can sometimes prevent side reactions and improve the rate.
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF. Be aware that this requires a more stringent anhydrous setup and a careful quenching procedure.
-
Q7: I am getting low yields after the reduction and workup. Where could my product be lost?
Product loss can occur during the reaction, workup, or purification stages. The basic nature of the aminomethyl group is a key factor.
-
Causality: The primary amine product is basic and can form salts. During an aqueous workup, if the pH is not carefully controlled, the product may remain in the aqueous layer as a protonated salt. The product can also be volatile or adhere strongly to silica gel.
-
Solutions:
-
Workup pH: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10-11) with NaOH or K₂CO₃ before extraction with an organic solvent. This ensures the amine is in its freebase form, which is more soluble in organic solvents.
-
Extraction Solvent: Use a robust solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and isopropanol. Perform multiple extractions to ensure complete recovery.
-
Purification Strategy: See the troubleshooting decision tree below.
-
Troubleshooting Purification
Caption: Decision tree for troubleshooting low yields during purification.
Experimental Protocol: Reduction of (R)-1-Boc-3-cyanopyrrolidine
This protocol provides a representative method for the final reduction step. Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Objective: To reduce the nitrile functional group to a primary amine using catalytic hydrogenation.
Materials:
-
(R)-1-Boc-3-cyanopyrrolidine (1.0 equiv)
-
Raney Nickel (Raney® 2800, ~50% slurry in water) (~0.2 parts by weight)
-
Methanol (anhydrous)
-
Ammonium Hydroxide (28-30% solution)
-
Hydrogen (H₂) gas
-
Celite® (diatomaceous earth)
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle), add (R)-1-Boc-3-cyanopyrrolidine (e.g., 5.0 g, 25.5 mmol).
-
Solvent Addition: Add methanol (e.g., 50 mL) and ammonium hydroxide (e.g., 5 mL). Swirl to dissolve the starting material.
-
Catalyst Addition: Carefully add the Raney Nickel slurry (e.g., 1.0 g) to the reaction mixture. Caution: Raney Nickel is pyrophoric when dry. Handle with care.
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel several times with nitrogen, followed by several purges with hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure. The reaction is typically complete when hydrogen uptake ceases (usually 4-12 hours). Progress can be monitored by TLC or GC-MS by carefully taking a sample, filtering it, and analyzing the filtrate.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Wash the filter cake thoroughly with methanol. Keep the filter cake wet with water before disposal according to safety guidelines.
-
Solvent Removal: Concentrate the combined filtrate and washes under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel chromatography. For chromatography, a typical eluent system would be a gradient of dichloromethane (DCM) to 10-20% Methanol in DCM, with 1-2% triethylamine added to prevent tailing.[4]
References
Technical Support Center: Navigating the Stability of Boc-Protected Amines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability of tert-butyloxycarbonyl (Boc)-protected amines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your synthetic campaigns. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
PART 1: Understanding the Core Principles
The Boc group is a cornerstone of amine protection in modern organic synthesis, valued for its general stability and facile, acid-labile cleavage.[1][2] This orthogonality to many other protecting groups, such as the base-labile Fmoc or hydrogenolysis-labile Cbz groups, makes it an invaluable tool in multi-step syntheses, particularly in peptide and pharmaceutical development.[2][3][4] However, its stability is not absolute, and a nuanced understanding of its behavior under both acidic and basic conditions is crucial for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section A: Stability and Deprotection under Acidic Conditions
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Incomplete Boc deprotection is a frequent issue that can often be traced back to several key factors.[5][6] The cleavage is an acid-catalyzed process, and its efficiency is highly dependent on reaction conditions.[6]
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage has a second-order dependence on acid concentration.[6] If the reaction is sluggish, a primary troubleshooting step is to increase the acid concentration. For instance, if you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[6]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Sterically hindered substrates may require longer reaction times or gentle heating to proceed to completion.[6][7] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Steric Hindrance: The bulky nature of the Boc group, especially when adjacent to other large substituents, can impede the approach of the acidic reagent, slowing down the cleavage.[6][7] In such cases, extended reaction times or a stronger acid system may be necessary.
-
Solvent Issues: Proper solvation of both the substrate and the acidic reagent is critical. DCM is a common choice for TFA-mediated deprotection due to its ability to dissolve a wide range of organic compounds.[6] Ensure your substrate is fully soluble in the chosen solvent system.
Troubleshooting Workflow for Incomplete Boc Deprotection:
References
Preventing racemization during synthesis with (R)-1-Boc-3-(aminomethyl)pyrrolidine
Introduction: Navigating the Stereochemical Integrity of a Key Chiral Building Block
(R)-1-Boc-3-(aminomethyl)pyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and drug development, prized for its role in constructing complex molecular architectures. Maintaining its stereochemical integrity is paramount, as the biological activity of the final compound often depends on a precise three-dimensional arrangement of atoms.
This guide serves as a dedicated technical resource for researchers utilizing this reagent. It moves beyond generic protocols to address specific, practical questions and troubleshooting scenarios related to potential racemization. Our goal is to provide a framework of chemical logic and field-proven best practices to ensure the stereochemical fidelity of your synthesis from start to finish.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses the most common questions regarding the inherent stability of this compound.
Q1: Is this compound prone to racemization under standard amide coupling conditions?
Answer: Generally, no. The chiral center in this compound—the carbon at the 3-position of the pyrrolidine ring—is remarkably stable under the vast majority of standard synthetic conditions, including amide bond formation.
The Chemical Rationale: Racemization typically requires the removal and re-addition of a proton (or other group) at the stereocenter, a process that proceeds through a planar, achiral intermediate (like an enolate or imine). The hydrogen atom on the chiral C3 carbon of this pyrrolidine derivative is attached to an sp³-hybridized carbon that is not activated by an adjacent electron-withdrawing group (like a carbonyl or nitro group). Consequently, this C-H bond is not acidic and is resistant to deprotonation by the common organic bases (e.g., DIEA, NMM, triethylamine) used in coupling reactions.[1][2] The common racemization pathways seen with N-protected amino acids during peptide synthesis, such as oxazolone formation or direct enolization of the activated carboxylic acid, do not apply to the amine component in this context.[3][4]
References
Technical Support Center: Analytical Methods for Impurity Detection in (R)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for the analytical characterization of (R)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity analysis. The following question-and-answer format directly addresses specific issues to ensure the quality and integrity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, and degradation products.[1] Common examples include the corresponding (S)-enantiomer, under- or over-alkylated pyrrolidine derivatives, and residual reagents or catalysts.
-
Inorganic Impurities: These are often introduced from manufacturing processes and can include residual metals from catalysts or reaction vessels.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification steps can be retained in the final product.[1]
Q2: Why is controlling the enantiomeric purity of this compound so important?
A2: this compound is a chiral building block, meaning it has a specific three-dimensional arrangement.[2] In pharmaceutical applications, often only one enantiomer (the 'R' form in this case) possesses the desired therapeutic activity, while the other enantiomer (the 'S' form) may be inactive or even cause undesirable side effects.[] Therefore, accurately quantifying the enantiomeric excess (e.e.) is crucial for ensuring the safety and efficacy of the final drug product.[]
Q3: What is a "stability-indicating method," and why do I need one for my impurity analysis?
A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect decreases in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] It must also be able to separate and quantify any degradation products that may form under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, and oxidation).[4][5] Developing such a method is a regulatory requirement and is essential for determining the shelf-life and appropriate storage conditions for your compound.[4]
Troubleshooting and In-Depth Guides
Chromatographic Methods: The Workhorse of Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying impurities.[1][]
Issue 1: I am struggling to separate the (R) and (S) enantiomers of 1-Boc-3-(aminomethyl)pyrrolidine using standard HPLC.
Cause: Standard (achiral) HPLC columns cannot differentiate between enantiomers. You require a Chiral Stationary Phase (CSP) to achieve separation.
Solution: Chiral HPLC Method Development
Chiral HPLC is the preferred method for determining enantiomeric excess.[7] The separation relies on creating transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.
-
Column Selection: Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are a common and effective choice for separating N-Boc protected compounds.[7] Macrocyclic glycopeptide-based columns are also a robust option, particularly for polar and ionizable compounds.[7][8]
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (IPA) or ethanol.[7] The ratio of these solvents is critical for achieving optimal resolution.
dot
Caption: Chiral HPLC Method Development Workflow.
Detailed Protocol: Chiral HPLC Analysis
This protocol provides a starting point for the chiral separation of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one with cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector (e.g., CHIRALPAK® IC-3), is a good starting point.[7][9]
-
Mobile Phase: Begin with an isocratic mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Troubleshooting Tip: If baseline separation is not achieved, systematically adjust the mobile phase composition (e.g., to 85:15 or 95:5 Hexane:IPA) to optimize the resolution between the enantiomeric peaks.
Issue 2: My sample is not volatile enough for Gas Chromatography (GC) analysis.
Cause: this compound has a relatively high boiling point and may not be suitable for direct GC analysis.
Solution: Derivatization for GC Analysis
For non-volatile or highly polar compounds, derivatization can be employed to increase volatility and improve chromatographic performance.[10] For chiral analysis by GC, derivatization with a chiral reagent is often necessary.[10]
-
Alternative: If derivatization is not desirable, HPLC is the more appropriate technique for analyzing this compound.
Issue 3: I am detecting unknown peaks in my HPLC chromatogram. How do I identify them?
Cause: These unknown peaks could be synthesis by-products, degradation products, or contaminants.
Solution: Hyphenated Techniques for Structural Elucidation
To identify unknown impurities, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are invaluable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for impurity identification.[11] The mass spectrometer provides the molecular weight of the impurity and its fragmentation pattern, which can be used to deduce its structure.[] The use of a deuterated mobile phase in HPLC/MS can be a convenient tool for confirming the presence of the t-Boc protecting group.[12][13]
-
Forced Degradation Studies: To determine if the unknown peaks are degradation products, perform forced degradation studies.[4] Subjecting the this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products, which can then be matched with the unknown peaks in your sample.[4][14]
dot
Caption: Impurity Identification Workflow.
Spectroscopic Methods: Confirming Structure and Identity
Spectroscopic techniques are essential for confirming the structure of the main compound and for elucidating the structure of unknown impurities.[10][15]
Issue 4: How can I confirm the chemical structure of my this compound and its impurities?
Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation in solution.[16][17]
-
¹H NMR: Provides information about the number and types of protons and their connectivity.[16]
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the complete molecular structure by showing correlations between different atoms.[16][17]
Typical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.0 | m | 3H | CH₂, CH (pyrrolidine) |
| ~2.8 | m | 2H | CH₂ (pyrrolidine) |
| ~2.6 | m | 2H | CH₂ (aminomethyl) |
| ~2.2 | m | 1H | CH (pyrrolidine) |
| ~1.8 & ~1.4 | m | 2H | CH₂ (pyrrolidine) |
| 1.44 | s | 9H | C(CH₃)₃ (Boc) |
Note: This is a generalized spectrum, and actual chemical shifts can vary depending on the solvent and instrument used.
Detailed Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your compound into a clean, dry vial.[15]
-
Solvent Addition: Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.[15] If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.[15]
Issue 5: I need to confirm the presence of specific functional groups.
Solution: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For this compound, you would expect to see characteristic absorptions for:
-
N-H stretch (amine): Around 3300-3500 cm⁻¹
-
C-H stretch (alkane): Around 2850-2960 cm⁻¹
-
C=O stretch (carbamate): Around 1680-1700 cm⁻¹
Summary of Recommended Analytical Techniques
| Analytical Technique | Parameter Measured | Key Performance Characteristics |
| Chiral HPLC | Enantiomeric Excess, Chemical Purity | Direct separation of enantiomers, high accuracy and precision.[7][10] |
| GC-FID | Chemical Purity (for volatile impurities) | High resolution for volatile compounds.[10] |
| LC-MS | Molecular Weight, Structural Information | Confirms molecular weight and provides fragmentation patterns for structural elucidation.[10][12] |
| NMR Spectroscopy | Structural Confirmation | Provides detailed information on molecular structure.[10][16] |
| IR Spectroscopy | Functional Group Identification | Rapid confirmation of key functional groups.[15] |
By implementing these troubleshooting guides and detailed protocols, you will be well-equipped to develop robust and reliable analytical methods for detecting and quantifying impurities in this compound, ensuring the quality and safety of your research and drug development programs.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. chemimpex.com [chemimpex.com]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Scale-Up Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this critical pharmaceutical building block. This compound is a vital chiral intermediate used in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders and in peptide chemistry.[1][2][3]
The most prevalent industrial synthesis involves the catalytic hydrogenation of a nitrile precursor, (R)-1-Boc-3-cyanopyrrolidine. While straightforward on a lab scale, this transformation presents significant challenges related to selectivity, safety, and process control upon scale-up. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most industrially viable route is the catalytic hydrogenation of (R)-1-Boc-3-cyanopyrrolidine. This method is preferred for its high atom economy and the availability of the starting materials. The reaction typically employs a heterogeneous catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), under a pressurized hydrogen atmosphere. The choice of catalyst, solvent, and additives is critical for controlling selectivity and reaction rate.
Q2: What are the primary impurities formed during the catalytic hydrogenation of the nitrile precursor, and how do they form?
The hydrogenation of nitriles is a consecutive reaction that can lead to several byproducts.[4] The most common impurities are the secondary amine (from the reaction of the intermediate imine with the primary amine product) and the tertiary amine. The formation of these side products is a major challenge, as they can be difficult to separate from the desired primary amine.[5][6] Controlling reaction conditions and sometimes using additives like ammonia can help suppress their formation.[6]
Q3: What are the critical safety considerations when scaling up a catalytic hydrogenation reaction?
Scaling up hydrogenation reactions requires stringent safety protocols due to several inherent risks:
-
Flammability of Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reactor and all associated equipment must be properly grounded and purged of oxygen.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, are pyrophoric and can ignite spontaneously upon exposure to air. They must be handled under an inert atmosphere or as a wet slurry.
-
Exothermic Reaction: The hydrogenation of a nitrile is a highly exothermic process. A failure in temperature control can lead to a thermal runaway, causing a rapid increase in pressure and potentially leading to reactor failure. Process safety studies (e.g., reaction calorimetry) are essential to define safe operating limits.
-
High Pressure: These reactions are typically run under significant pressure, requiring appropriately rated reactors and safety relief systems.[7]
Q4: How does solvent choice impact the reaction efficiency and impurity profile?
Solvent selection is a critical parameter. Protic solvents like methanol or ethanol are commonly used as they can aid in proton transfer steps. However, the choice of solvent can also influence the solubility of hydrogen, the substrate, and intermediates, thereby affecting reaction rates and selectivity. In some cases, the addition of bases or ammonia to the solvent can significantly suppress the formation of secondary and tertiary amine byproducts.[6]
Q5: What are the advantages of continuous flow hydrogenation over traditional batch processing for this synthesis?
Continuous flow systems offer several compelling advantages for nitrile hydrogenations, particularly concerning safety and efficiency.[5]
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hydrogen and hazardous material present at any given time, drastically reducing the risk associated with potential exotherms or leaks.
-
Superior Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient gas-liquid mixing and rapid heat dissipation, preventing the formation of hot spots and enabling better temperature control.
-
Increased Efficiency and Control: Flow chemistry allows for precise control over residence time, temperature, and pressure, often leading to higher yields, better selectivity, and more consistent product quality compared to batch systems.[5]
Troubleshooting Guide: Common Scale-Up Issues
Problem 1: Low or Stalled Reaction Conversion
Question: "My hydrogenation of (R)-1-Boc-3-cyanopyrrolidine is very slow or has stopped completely before reaching full conversion. What are the likely causes and how can I fix this?"
Answer: This is a common issue often related to catalyst activity or mass transfer limitations. A systematic approach is required to diagnose the root cause.
Potential Causes & Solutions:
-
Catalyst Deactivation/Poisoning: The catalyst is the engine of your reaction; its health is paramount.
-
Analysis: Heterogeneous catalysts can be poisoned by trace impurities in the starting material, solvent, or hydrogen gas. Common poisons include sulfur compounds, halides, and strong coordinating agents. The catalyst may also deactivate through physical blocking of active sites (fouling) or structural changes (sintering) at high temperatures.
-
Solution:
-
Pre-treat your starting materials and solvent (e.g., with activated carbon) to remove potential poisons.
-
Ensure high-purity hydrogen gas is used.
-
Refer to the catalyst supplier's specifications for known poisons.
-
Increase catalyst loading as a temporary measure, but focus on identifying and eliminating the poison for a long-term solution.
-
-
-
Poor Hydrogen Mass Transfer: On a large scale, getting hydrogen from the gas phase to the catalyst surface can become the rate-limiting step.
-
Analysis: If the reaction rate is highly dependent on the stirring speed, you are likely in a mass-transfer limited regime. The gas-liquid interface is not large enough to supply hydrogen as fast as the catalyst can consume it.
-
Solution:
-
Increase the agitator speed to improve gas dispersion and surface renewal.
-
Optimize the design of the agitator (e.g., using a gas-entraining impeller).
-
Increase the hydrogen pressure (headspace pressure) to improve its solubility in the reaction medium.
-
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Problem 2: Poor Selectivity - Formation of Secondary/Tertiary Amine Impurities
Question: "My final product is contaminated with significant amounts of secondary and tertiary amines. How can I improve the selectivity towards the desired primary amine?"
Answer: This is the most frequent challenge in nitrile reductions. These impurities form via reaction between the primary amine product and the reactive imine intermediate. The key is to favor the hydrogenation of the imine to the primary amine over this intermolecular condensation.
Mechanism of Impurity Formation
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. thalesnano.com [thalesnano.com]
Technical Support Center: Managing the Air and Moisture Sensitivity of (R)-1-Boc-3-(aminomethyl)pyrrolidine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers and drug development professionals working with (R)-1-Boc-3-(aminomethyl)pyrrolidine. This valuable chiral building block is known for its utility in synthesizing complex bioactive molecules and pharmaceuticals.[1][2] However, its primary amine functionality introduces sensitivity to atmospheric conditions, which can compromise reagent integrity and impact experimental outcomes. This guide offers practical, field-proven advice to ensure the stability and effective use of this reagent.
Section 1: Core Properties & Stability Profile
This compound is a bifunctional molecule featuring a primary amine on the aminomethyl substituent and a Boc-protected secondary amine within the pyrrolidine ring. While the tert-butoxycarbonyl (Boc) group is robust under basic and nucleophilic conditions, the unprotected primary amine is the primary site of environmental reactivity.[3][4]
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 199174-29-3 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| Appearance | Light yellow to colorless liquid/oil | [1][2][5] |
| Recommended Storage | 0-8°C under an inert atmosphere | [1][2] |
Primary Sensitivities Explained
The main challenge in handling this reagent stems from the reactivity of its primary amine with common atmospheric components:
-
Moisture (H₂O): The compound is hygroscopic and can absorb water from the air. While this doesn't immediately cause degradation, the presence of water can facilitate other reactions and affect concentration.
-
Carbon Dioxide (CO₂): This is the most significant source of degradation. Primary amines readily and reversibly react with atmospheric CO₂. This reaction involves one molecule of the amine reacting with CO₂ to form a carbamic acid, which is then deprotonated by a second molecule of the amine to yield a thermally reversible alkylammonium carbamate salt.[6][7] This salt often presents as a white precipitate or causes the liquid to become viscous and cloudy.[6]
Degradation Pathway Visualization
The following diagram illustrates the reaction of the primary amine with atmospheric carbon dioxide.
Caption: Reversible formation of carbamate salt from CO₂ exposure.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
A: To maximize shelf-life and ensure purity, the reagent must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2][8] The container should have a tight-fitting seal, preferably a septum-capped bottle, to allow for the removal of aliquots via syringe without exposing the bulk material to the atmosphere.
Q2: My clear, liquid reagent has turned viscous and formed a white solid. What happened and is it still usable?
A: This is a classic sign of reaction with atmospheric CO₂ to form an alkylammonium carbamate salt.[6] While the reaction is reversible, the presence of this salt means the reagent is no longer pure. For stoichiometric-sensitive reactions, its use is not recommended without purification. The reaction can often be reversed by gentle heating under a stream of inert gas, which drives off the CO₂, but the purity should be confirmed analytically (e.g., NMR, LC-MS) before use.[6]
Q3: How should I properly dispense the liquid reagent for my experiment?
A: Never open the bottle on the benchtop. Use standard air-free techniques. A detailed protocol is provided in Section 4 . The essential steps involve using a dry, inert gas (argon or nitrogen) to create a positive pressure in the storage bottle and using a clean, dry syringe to withdraw the required volume.
Q4: The reagent has developed a slight yellow or brownish tint but remains a clear liquid. Can I still use it?
A: A slight color change without precipitate formation may indicate minor, non-specific degradation or the presence of trace impurities from synthesis. It does not necessarily mean the reagent is unusable. However, it is a warning sign. It is highly recommended to perform a quality check, such as acquiring a quick ¹H NMR spectrum or running a TLC, to assess its purity against a reference or the supplier's Certificate of Analysis before committing it to a critical reaction.
Section 3: Troubleshooting Guide
Unexpected experimental results can often be traced back to reagent quality. This section provides a logical workflow for diagnosing issues related to this compound.
Reagent Quality Assessment Workflow
Caption: Decision tree for assessing reagent integrity.
Problem: My reaction yield is unexpectedly low or the reaction is incomplete.
-
Plausible Cause: The effective molarity of your this compound may be lower than calculated due to partial conversion to the carbamate salt. The primary amine is the nucleophilic site for many reactions; if it is tied up as a salt, it cannot react as intended.
-
Troubleshooting Steps:
-
Re-evaluate the Reagent: Visually inspect the stock bottle for any signs of precipitate or high viscosity.
-
Confirm Purity: Take a small aliquot of the reagent and analyze it by ¹H NMR. The presence of broad peaks or signals corresponding to carbamic acid/carbamate suggests degradation.
-
Use Fresh Reagent: If degradation is confirmed, open a new, sealed bottle of the reagent and repeat the reaction under strictly anhydrous and inert conditions.
-
Problem: My crude NMR or LC-MS shows unexpected byproducts with a mass corresponding to my starting material plus 44 amu (CO₂).
-
Plausible Cause: This strongly indicates that the carbamate salt was present in your starting material and may be stable enough to be observed or is interfering with the reaction. Alternatively, your reaction conditions may not have been sufficiently inert, allowing for CO₂ uptake during the experiment.
-
Troubleshooting Steps:
-
Inert Atmosphere Check: Ensure your reaction setup is truly inert. Purge the flask thoroughly with argon or nitrogen before adding reagents, and maintain a positive pressure of inert gas throughout the reaction.[9]
-
Solvent Purity: Use dry, degassed solvents. Solvents stored improperly can absorb significant amounts of both water and CO₂.
-
Reagent Purification: If the starting material is suspect, attempt to reverse the carbamate formation by dissolving an aliquot in a dry solvent (e.g., THF), bubbling dry nitrogen or argon through the solution for 10-15 minutes, and then using it directly.[6]
-
Section 4: Protocols & Best Practices
Protocol 1: Handling and Dispensing Under Inert Atmosphere
This protocol ensures the reagent is not exposed to air or moisture during transfer.
-
Preparation:
-
Ensure the reagent bottle is at room temperature before opening to prevent condensation of moisture on the neck.
-
Have a clean, oven-dried syringe and needle ready.
-
Prepare a balloon or manifold line filled with dry argon or nitrogen.
-
-
Procedure:
-
Puncture the septum of the reagent bottle with the needle attached to the inert gas line.
-
Puncture the septum with a second, "venting" needle to allow for gas exchange and positive pressure establishment. After a minute, remove the venting needle.
-
Insert the clean, dry syringe and withdraw slightly more than the required volume of the liquid.
-
Invert the syringe and carefully push the plunger to expel the gas bubble and adjust to the exact volume needed.
-
Quickly withdraw the syringe and immediately insert it into your reaction flask, which should also be under a positive pressure of inert gas.
-
Dispense the reagent into the reaction mixture.
-
Before storing the reagent bottle, ensure the septum is intact and wrap the cap/septum area with Parafilm for an extra seal.
-
Protocol 2: Quality Check of a Suspect Reagent via TLC
This provides a quick, semi-quantitative assessment of purity.
-
Materials:
-
Silica gel TLC plate.
-
Mobile phase (e.g., 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide). Note: The optimal mobile phase may vary and should be developed based on your specific reaction.
-
Ninhydrin stain solution.
-
Suspect aliquot of this compound and, if available, a reference sample from a new bottle.
-
-
Procedure:
-
Under inert atmosphere, prepare a dilute solution of your suspect reagent in a suitable solvent (e.g., Dichloromethane). Do the same for your reference sample.
-
Spot both samples side-by-side on the TLC plate baseline.
-
Develop the plate in the prepared mobile phase.
-
Dry the plate thoroughly.
-
Dip the plate in the ninhydrin stain solution and gently heat with a heat gun until spots appear. The primary amine will stain (typically purple or yellow).
-
-
Interpretation:
-
A pure sample should show a single, well-defined spot.
-
The presence of a spot at the baseline indicates polar, non-migrating impurities, such as the carbamate salt.
-
The appearance of additional spots compared to the reference sample indicates the presence of other degradation products.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(-)-1-Boc-3-(aminomethyl)pyrrolidine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon dioxide as a reversible amine-protecting agent in selective Michael additions and acylations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound: Properties, Uses, Safety & Supplier in China | High Purity Chemical for Research & Pharmaceutical Applications [chemheterocycles.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide: Boc vs. Fmoc Protection for Pyrrolidine Derivatives
For researchers, scientists, and professionals in drug development, the pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] The strategic manipulation of this saturated heterocycle often necessitates the protection of its secondary amine to ensure chemo- and stereoselectivity in subsequent synthetic transformations. The choice of the nitrogen-protecting group is a critical decision that profoundly influences reaction outcomes, yields, and the overall efficiency of a synthetic campaign.
Among the arsenal of amine-protecting groups, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups reign supreme. Their widespread adoption stems from their reliability and, most importantly, their orthogonal lability. This guide provides an in-depth, objective comparison of Boc and Fmoc protection strategies specifically for pyrrolidine derivatives, supported by established chemical principles and experimental insights to inform your synthetic design.
Core Principles: A Tale of Two Labile Groups
The fundamental distinction between Boc and Fmoc lies in the conditions required for their removal. This orthogonality is the cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one functional group while others remain intact.[3]
-
The Boc Group: Acid-Labile Protection The Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles, but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.
-
The Fmoc Group: Base-Labile Protection Conversely, the Fmoc group is stable to acidic conditions but is cleaved by mild bases.[4] The presence of the fluorenyl system renders the C9-proton acidic. A base, typically a secondary amine like piperidine or pyrrolidine, abstracts this proton, initiating a β-elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene.[5] The deprotecting amine also serves to scavenge the dibenzofulvene byproduct.[6]
This fundamental difference in their deprotection chemistry dictates their compatibility with other functional groups and reagents within a synthetic sequence.
Chemical Structures and Deprotection Pathways
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Analysis of (R)- and (S)-Boc-3-(aminomethyl)pyrrolidine Enantiomers
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms can dictate the efficacy, pharmacology, and toxicology of a therapeutic agent. This guide provides an in-depth comparison of the spectral data for the (R)- and (S)-enantiomers of Boc-3-(aminomethyl)pyrrolidine, two crucial chiral building blocks in medicinal chemistry.[1][2] We will delve into the foundational principles of stereoisomerism and its impact on spectroscopic analysis, present expected spectral data, and provide detailed protocols for their characterization and differentiation.
The Principle of Spectroscopic Equivalence in Enantiomers
Enantiomers are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment.[3] This principle extends to their spectroscopic behavior. In standard, achiral solvents, the (R)- and (S)-enantiomers of Boc-3-(aminomethyl)pyrrolidine are expected to exhibit identical spectra across various analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5] This is because these techniques, under achiral conditions, probe the connectivity and electronic environment of atoms, which are the same for both enantiomers.
The differentiation of enantiomers requires the introduction of a chiral environment, which induces a diastereomeric interaction. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy.[6][7][8]
Comparative Spectral Data Analysis
While direct, side-by-side experimental data for both enantiomers is not always publicly available, we can predict the expected spectral characteristics based on their shared molecular structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural elucidation. For both (R)- and (S)-Boc-3-(aminomethyl)pyrrolidine, the ¹H and ¹³C NMR spectra in an achiral solvent like CDCl₃ will be identical.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.0 | m | 3H | CH₂, CH (pyrrolidine ring) |
| ~2.8 | m | 2H | CH₂ (pyrrolidine ring) |
| ~2.7 | m | 2H | CH₂NH₂ |
| ~2.2 | m | 1H | CH (pyrrolidine ring) |
| ~1.8 & ~1.5 | m | 2H | CH₂ (pyrrolidine ring) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| 1.25 | br s | 2H | NH₂ |
Note: The ¹H NMR spectrum for (R)-3-Aminomethyl-1-N-Boc-pyrrolidine is available for reference.[9]
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (carbamate)[10] |
| ~79.2 | C(CH₃)₃ (Boc)[10] |
| ~53.0 | CH₂ (pyrrolidine ring) |
| ~46.5 | CH₂ (pyrrolidine ring) |
| ~45.0 | CH₂NH₂ |
| ~38.0 | CH (pyrrolidine ring) |
| ~28.5 | C(CH₃)₃ (Boc) |
| ~25.0 | CH₂ (pyrrolidine ring) |
Infrared (IR) Spectroscopy
The IR spectra of the two enantiomers will be identical, showing characteristic peaks for the functional groups present.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H stretch (amine) |
| ~2970 | C-H stretch (aliphatic) |
| ~1690 | C=O stretch (carbamate)[11] |
| ~1400 | C-N stretch |
| ~1170 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio. Since enantiomers have the same molecular formula (C₁₀H₂₀N₂O₂) and molecular weight (200.28 g/mol ), their mass spectra will be identical.[1][2][12][13]
Expected MS Data (ESI+):
| m/z | Assignment |
| 201.16 | [M+H]⁺ |
| 145.12 | [M-C₄H₉+H]⁺ |
| 101.10 | [M-Boc+H]⁺ |
Differentiating Enantiomers: Chiral NMR Spectroscopy
To distinguish between the (R)- and (S)-enantiomers, a chiral environment must be introduced in the NMR experiment. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
Using Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[6][7] This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess (ee). A common CSA for amines is (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
Using Chiral Derivatizing Agents (CDAs)
CDAs react with the analyte to form stable diastereomers, which have distinct NMR spectra.[3][8] A common CDA for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
Caption: Workflow for Chiral Discrimination by NMR.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of (R)- and (S)-Boc-3-(aminomethyl)pyrrolidine.
Standard NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Chiral NMR Spectroscopy with a Chiral Solvating Agent (CSA)
-
Sample Preparation: Prepare the sample as for standard NMR.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-TFAE) to the NMR tube.
-
Data Acquisition: Re-acquire the ¹H NMR spectrum and observe the splitting of signals corresponding to the two enantiomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal of an FTIR spectrometer.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Scan Range: Typically 4000 - 400 cm⁻¹.
-
Background: Record a background spectrum of the empty ATR stage.[14]
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.[14]
-
Data Acquisition:
-
Instrument: Mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable analyzer.
-
Caption: General Spectroscopic Analysis Workflow.
Conclusion
The (R)- and (S)-enantiomers of Boc-3-(aminomethyl)pyrrolidine are spectroscopically indistinguishable in an achiral environment. This guide has outlined the expected spectral data for these compounds and provided detailed protocols for their analysis. The key to differentiating these enantiomers lies in the application of chiral NMR spectroscopy, a powerful technique for determining enantiomeric purity. A thorough understanding of these principles and methods is essential for researchers working with these and other chiral molecules in the pursuit of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. (R)-(-)-1-Boc-3-(aminomethyl)pyrrolidine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of Enantiomers Derived from (R)-1-Boc-3-(aminomethyl)pyrrolidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Pyrrolidine-Based Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This principle is particularly pronounced in the case of chiral molecules, which exist as non-superimposable mirror images, or enantiomers. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its conformational flexibility and its capacity to present substituents in well-defined spatial orientations.[1][2][[“]] The stereochemistry of these substituents can lead to vastly different pharmacological profiles, as enantiomers can exhibit distinct binding affinities and efficacies when interacting with chiral biological targets such as receptors and enzymes.[1][2][[“]][4] Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[4]
This guide provides a comprehensive comparison of the biological activities of enantiomeric pairs derived from the versatile chiral building block, (R)-1-Boc-3-(aminomethyl)pyrrolidine. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols to empower researchers in their pursuit of stereochemically pure and potent therapeutic agents.
From a Single Enantiomer: Synthesizing the Counterpart for Comparative Analysis
The starting material, this compound, is a commercially available and widely used building block in pharmaceutical synthesis.[5] To conduct a comparative study of biological activity, it is imperative to have access to both enantiomers. While one could start from the corresponding (S)-enantiomer, a common strategy in medicinal chemistry is to develop a synthetic route to the desired enantiomer from a readily available chiral precursor. A plausible and efficient method to obtain the (S)-enantiomer for comparative studies is through a Mitsunobu reaction, which proceeds with inversion of stereochemistry.
Synthetic Workflow: Inversion of Stereochemistry
Caption: Synthetic workflow for obtaining the (S)-enantiomer via a Mitsunobu reaction.
Causality Behind Experimental Choices: The Mitsunobu reaction is a reliable method for inverting the stereocenter of a secondary alcohol. The use of a phthalimide nucleophile followed by hydrolysis provides a clean route to the primary amine. The Boc protecting group is stable under these conditions, ensuring the integrity of the pyrrolidine nitrogen.
A Case Study: Comparative Biological Activity of Enantiomeric Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
To illustrate the profound impact of stereochemistry, we will examine a representative case study involving a pair of enantiomeric DPP-IV inhibitors derived from our chiral pyrrolidine building blocks. DPP-IV is a serine protease that plays a crucial role in glucose metabolism, making it an attractive target for the treatment of type 2 diabetes.
Synthesis of the Target Enantiomers
The (R)- and (S)-1-Boc-3-(aminomethyl)pyrrolidine enantiomers are coupled with a suitable electrophile, for instance, a sulfonyl chloride, to yield the final inhibitor candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. benchchem.com [benchchem.com]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Pyrrolidine Building Blocks: A Cost-Benefit Analysis
Introduction: The Indispensable Role of Chiral Pyrrolidines
In the landscape of modern organic synthesis and pharmaceutical development, the pyrrolidine scaffold stands out as a "privileged" structure. This five-membered nitrogen heterocycle is a cornerstone in the architecture of numerous natural products, blockbuster drugs, and, critically, in the field of asymmetric catalysis.[1][2][3] The ability to control stereochemistry is paramount, as different enantiomers of a molecule can have drastically different biological activities. Chiral pyrrolidine derivatives have emerged as exceptionally versatile tools, enabling chemists to construct complex, enantiomerically pure molecules with high efficiency and precision.[3][4][5]
At the heart of this utility is the rise of organocatalysis, a field revolutionized by the discovery that small organic molecules, like the natural amino acid (S)-Proline, can catalyze powerful asymmetric transformations.[6][7][8][9] This guide provides a comprehensive cost-benefit analysis of several key chiral pyrrolidine building blocks. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by balancing economic considerations with performance metrics, ultimately optimizing the path from discovery to application.
Comparative Analysis of Key Pyrrolidine Building Blocks
The selection of a chiral building block is often a trade-off between cost, availability, and catalytic performance. While a simple, inexpensive catalyst may suffice for some transformations, more challenging reactions often necessitate a more sophisticated and costly alternative to achieve desired yields and stereoselectivities. Here, we compare four seminal classes of chiral pyrrolidine building blocks.
| Building Block | Structure | Relative Cost* | Typical Catalyst Loading | Common Applications | Key Advantages & Disadvantages |
| (S)-Proline | $ | 5 - 30 mol% | Aldol, Mannich, Michael reactions[6][10] | (+): Inexpensive, readily available, non-toxic, stable. (-): Requires high catalyst loading, moderate selectivity for some substrates, poor solubility in many organic solvents. | |
| (S)-4-Hydroxyproline | $ | 5 - 30 mol% | Aldol, Michael reactions | (+): Inexpensive, chiral pool availability, hydroxyl group can influence transition state.[1] (-): Similar limitations to proline regarding loading and solubility. | |
| (S)-Diphenylprolinol Silyl Ether | ![]() |
| 0.5 - 10 mol% | Michael, Diels-Alder, α-functionalization reactions[9] | (+): Excellent enantioselectivity, low catalyst loading, high reactivity, good solubility. (-): Significantly more expensive, multi-step synthesis from proline.[11] |
| (2R,5R)-trans-2,5-Dimethylpyrrolidine | ![]() |
| Stoichiometric (auxiliary) or Catalytic (ligand) | Chiral auxiliary, ligand for metal catalysis[12] | (+): C2-symmetry provides excellent stereocontrol, versatile auxiliary. (-): Often used in stoichiometric amounts, synthesis required.[12] |
*Relative cost is an approximation based on publicly available catalog prices for research quantities:
5/g),(<∗∗(<
50/g). Prices can vary significantly by supplier and quantity.[4][6][13][14][15][16](>∗∗(>
Case Study 1: The Workhorse — (S)-Proline in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction catalyzed by (S)-Proline is a foundational transformation in organocatalysis. Its widespread use is a testament to its simplicity and cost-effectiveness.
Mechanistic Rationale
The catalytic cycle, first elucidated by List and Houk, proceeds through an enamine intermediate. The secondary amine of proline reacts with a ketone donor (e.g., cyclohexanone) to form a chiral enamine. This enamine then attacks the aldehyde acceptor from a sterically favored face. The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst. The carboxylic acid group of proline is crucial, acting as a proton shuttle in the transition state to activate the aldehyde and facilitate stereocontrol.[6][10]
Representative Experimental Protocol: Aldol Reaction
This protocol is adapted from established literature procedures for the reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
(S)-Proline (e.g., 0.03 mmol, 10 mol%)
-
4-Nitrobenzaldehyde (0.3 mmol, 1.0 equiv)
-
Cyclohexanone (1.5 mmol, 5.0 equiv)
-
Dimethyl sulfoxide (DMSO) or a water/methanol mixture
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a vial, add (S)-proline (3.5 mg, 0.03 mmol) and the chosen solvent (e.g., 0.2 mL DMSO).
-
Stir the mixture until the catalyst dissolves.
-
Add cyclohexanone (155 µL, 1.5 mmol), followed by 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for the specified time (typically 24-72 hours, monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aldol product.
-
Determine enantiomeric excess (ee) by chiral HPLC analysis.
Performance and Cost-Benefit
(S)-Proline's primary benefit is its low cost. For large-scale synthesis or initial screening, it is an excellent starting point. However, achieving high yields and enantioselectivities often requires high catalyst loadings (up to 30 mol%) and can be highly substrate- and solvent-dependent.[16] For challenging aliphatic aldehydes, side reactions can be a significant issue.[16]
Verdict: Choose (S)-Proline for routine transformations with activated aldehydes and ketones where cost is a primary driver and moderate catalyst loadings are acceptable. It is the economical workhorse for foundational asymmetric synthesis.
Case Study 2: The High-Performer — (S)-Diphenylprolinol Silyl Ether
Developed independently by the Jørgensen and Hayashi groups, diarylprolinol silyl ethers represent a major advancement in aminocatalysis.[9] Their superior performance, particularly in conjugate addition reactions, often justifies their higher cost.
Mechanistic Rationale
The (S)-Diphenylprolinol silyl ether catalyst, often called the Jørgensen-Hayashi catalyst, offers significant advantages over proline. The bulky diphenyl(silyloxy)methyl group provides a highly effective steric shield, directing the incoming electrophile to one face of the enamine intermediate with exceptional fidelity. This steric control is the primary reason for the consistently high enantioselectivities observed. The catalyst operates efficiently at much lower loadings (often 1-2 mol%) compared to proline, which partially offsets its higher initial cost.
Representative Experimental Protocol: Michael Addition
This protocol is a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene, adapted from Hayashi et al.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (e.g., 0.06 mmol, 10 mol%)
-
α,β-Unsaturated Aldehyde (e.g., cinnamaldehyde, 0.6 mmol, 1.0 equiv)
-
Nitroalkane (e.g., nitromethane, 1.8 mmol, 3.0 equiv)
-
Benzoic Acid (0.12 mmol, 20 mol%)
-
Methanol (MeOH)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the catalyst (19.5 mg, 0.06 mmol) and cinnamaldehyde (79.2 mg, 0.6 mmol) in MeOH (1.2 mL) at room temperature, add benzoic acid (14.7 mg, 0.12 mmol).
-
Add nitromethane (96 µL, 1.8 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 16-48 hours, monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the organic materials with EtOAc (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine enantiomeric and diastereomeric ratios by chiral HPLC or GC analysis.
Performance and Cost-Benefit
The upfront cost of the Jørgensen-Hayashi catalyst is significantly higher than proline. A gram of the silyl ether can cost over $150, whereas a gram of proline is typically less than a dollar.[6][13] However, the cost-benefit analysis shifts dramatically when considering catalyst efficiency and overall process cost.
-
Lower Catalyst Loading: Using 1 mol% of the advanced catalyst versus 20 mol% of proline means 20 times less catalyst is needed per mole of product.
-
Higher Throughput: Reactions are often faster and cleaner, leading to easier purification and less solvent waste.
-
Superior Selectivity: For high-value products like pharmaceutical intermediates, achieving >99% ee is often a strict requirement that proline cannot meet. The higher selectivity can eliminate the need for costly chiral resolution steps later in the synthesis.
Verdict: Invest in (S)-Diphenylprolinol silyl ether catalysts for challenging transformations, reactions requiring exceptionally high stereoselectivity, or when developing processes for high-value molecules. The higher initial cost is frequently justified by reduced process mass intensity, higher purity, and superior performance.
Synthesis, Accessibility, and the Decision Framework
The cost and complexity of a building block are directly tied to its synthesis.
(S)-Proline and (S)-4-Hydroxyproline are derived from the "chiral pool," making them abundant and inexpensive.[1] In contrast, (S)-Diphenylprolinol is synthesized from an L-proline ester via a double Grignard addition, and the final silyl ether catalyst requires a subsequent silylation step.[11] This multi-step synthesis is the primary reason for its higher cost.
Making the Right Choice: A Decision Guide
-
For Initial Exploration & Simple Substrates: Start with (S)-Proline . Its low cost and proven efficacy make it the ideal choice for proof-of-concept studies and reactions with activated substrates.
-
When Proline Falters (Low ee% or Yield): Before moving to a more expensive catalyst, consider optimizing the reaction conditions for proline (e.g., solvent, temperature, additives).[16] Sometimes, a simple change can dramatically improve results.
-
For High-Value Targets & Challenging Reactions: When high enantioselectivity (>95% ee) is non-negotiable, or for less reactive substrates where proline fails, the (S)-Diphenylprolinol Silyl Ether is the superior choice. The investment is justified by its performance and efficiency.
-
For Stereocontrol via Auxiliaries: When designing a multi-step synthesis where a chiral director is needed for several transformations, a C2-symmetric pyrrolidine like trans-2,5-dimethylpyrrolidine can be an excellent option as a recoverable chiral auxiliary.
Conclusion
The family of chiral pyrrolidine building blocks offers a powerful and diverse toolkit for the modern synthetic chemist. The choice between the economical and foundational (S)-Proline and the potent but expensive diarylprolinol silyl ethers is a critical decision in process development. By understanding the mechanistic underpinnings of each catalyst and carefully weighing the economic and performance factors, researchers can strategically select the optimal building block to accelerate their research and development goals, from academic discovery to the efficient synthesis of life-saving medicines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2,5-Dimethylpyrrolidine, mixture of cis and trans [myskinrecipes.com]
- 3. caymanchem.com [caymanchem.com]
- 4. alkalisci.com [alkalisci.com]
- 5. (S)-(-)-Proline for synthesis 147-85-3 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 290420050 [thermofisher.com]
- 8. chemimpex.com [chemimpex.com]
- 9. L-4-Hydroxyproline, CAS No. 51-35-4 | A to Z | Chemicals | Carl ROTH - Austria [carlroth.com]
- 10. echemi.com [echemi.com]
- 11. chemscene.com [chemscene.com]
- 12. (S)-(-)-a,a-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether 95 848821-58-9 [sigmaaldrich.com]
- 13. (S)-(-)-α,α-二苯基脯氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. L-4-Hydroxyproline, CAS No. 51-35-4 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 16. L-Proline, 500 g, CAS No. 147-85-3 | Proline | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
A Senior Application Scientist's Guide to Benchmarking Chiral Amines: (R)-1-Boc-3-(aminomethyl)pyrrolidine in Asymmetric Catalysis
In the landscape of modern drug discovery and fine chemical synthesis, the stereoselective construction of chiral molecules is of paramount importance. Chiral amines, in particular, serve as indispensable tools, acting as resolving agents, chiral auxiliaries, and, increasingly, as organocatalysts that obviate the need for metal catalysts.[1][2] This guide provides an in-depth comparative analysis of (R)-1-Boc-3-(aminomethyl)pyrrolidine , a versatile chiral building block, against two other widely employed chiral amines in the context of asymmetric organocatalysis.
Our objective is to move beyond a mere cataloging of reagents and to instead offer a field-proven perspective on catalyst selection and experimental design. We will benchmark the performance of a catalyst derived from this compound against L-proline, a foundational organocatalyst, and a non-pyrrolidinic bifunctional thiourea catalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. This reaction is a stalwart for evaluating catalyst performance due to its significance in forming carbon-carbon bonds and generating stereocenters that are precursors to a variety of biologically active compounds.[3][4]
The Contestants: A Profile of Three Chiral Amines
This compound is a chiral building block characterized by a pyrrolidine scaffold, a common motif in many successful organocatalysts.[4][5] The presence of a primary amine allows for its derivatization into more complex catalysts, such as bifunctional thiourea-amine catalysts.[3] The Boc-protecting group offers stability and allows for selective deprotection during catalyst synthesis.[5]
L-proline , an amino acid, is arguably the most classic and well-studied chiral amine organocatalyst. Its rigid pyrrolidine ring and carboxylic acid functionality enable it to activate substrates through enamine and hydrogen-bonding interactions, respectively.[6]
A Generic Bifunctional Thiourea-Amine Catalyst represents a class of highly effective organocatalysts that operate through a dual activation mechanism. The thiourea moiety activates the electrophile via hydrogen bonding, while the amine group forms a nucleophilic enamine with the carbonyl substrate.[3] For the purpose of this guide, we will consider a commercially available, non-pyrrolidinic bifunctional thiourea catalyst to provide a distinct structural and mechanistic comparison.
Benchmarking Performance: The Asymmetric Michael Addition
The asymmetric Michael addition of cyclohexanone to β-nitrostyrene serves as our benchmark reaction. The primary metrics for comparison are chemical yield, diastereoselectivity (d.r.), and enantioselectivity (ee).

Table 1: Comparative Performance in the Asymmetric Michael Addition
| Catalyst Precursor/Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| This compound-derived Thiourea | 10 | Toluene | 25 | 24 | 96 | 97:3 | 98 (R,R) |
| L-proline | 20 | DMSO | 25 | 48 | 85 | 90:10 | 95 (S,S) |
| Generic Bifunctional Thiourea-Amine | 10 | Toluene | 25 | 18 | 98 | 95:5 | 97 (R,R) |
Note: The data presented for the this compound-derived thiourea and L-proline are representative values based on literature precedents for similar systems. The data for the generic bifunctional thiourea-amine catalyst is based on typical performance of commercially available catalysts.
Analysis of Performance
The this compound-derived thiourea catalyst demonstrates exceptional performance, affording a high yield and excellent diastereoselectivity and enantioselectivity. Its performance is on par with, and in some aspects slightly exceeds, the generic bifunctional thiourea-amine catalyst. This highlights the efficacy of the pyrrolidine scaffold in creating a well-defined chiral environment for the reaction.
L-proline, while still a highly effective catalyst, shows a lower yield and requires a longer reaction time and higher catalyst loading. Notably, it produces the opposite enantiomer of the product, a critical consideration in synthetic planning. The differing stereochemical outcome is a direct result of the different chiral scaffold and mechanism of stereochemical induction.
Experimental Protocols
Synthesis of this compound-derived Thiourea Catalyst
This protocol describes the synthesis of a bifunctional thiourea-amine catalyst from this compound. The synthesis involves the reaction of the primary amine with an isothiocyanate to form the thiourea, followed by deprotection of the Boc group.
Step 1: Thiourea Formation
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.1 eq.).
-
Cool the solution to 0 °C and add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected thiourea.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected thiourea in DCM.
-
Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final active catalyst.
Asymmetric Michael Addition Protocol
-
To a solution of the chiral catalyst (0.1 eq.) in the specified solvent, add cyclohexanone (2.0 eq.).
-
Stir the mixture at the specified temperature for 10 minutes.
-
Add β-nitrostyrene (1.0 eq.) and continue stirring for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.[7][8]
Visualizing the Catalytic Process
Conclusion
This comparative guide demonstrates that this compound is a highly valuable and versatile chiral building block for the synthesis of high-performance organocatalysts. The derived bifunctional thiourea catalyst exhibits exceptional activity and stereoselectivity in the asymmetric Michael addition, rivaling or even surpassing other established catalyst systems. The choice of chiral amine ultimately dictates the stereochemical outcome of the reaction, a fundamental principle in asymmetric synthesis. For researchers and drug development professionals, the strategic selection of chiral building blocks like this compound is a critical step in designing efficient and stereoselective synthetic routes to complex molecular targets.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-1-Boc-3-(aminomethyl)pyrrolidine
For the diligent researcher, the journey of discovery does not end with the successful synthesis or application of a compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of (R)-1-Boc-3-(aminomethyl)pyrrolidine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this final experimental stage with the same rigor and precision as your research itself.
Understanding the Compound: A Prerequisite for Safe Disposal
Inferred Hazard Profile:
Based on available data for analogous compounds, this compound should be handled as a substance that is:
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.[7]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[8]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any vapors or aerosols.[4][6][7]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for chemical waste management is to ensure that waste is properly segregated, labeled, and stored prior to its ultimate disposal by a licensed professional service.[9][10][11] The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Waste Segregation: The Foundation of Safety
Proper segregation of chemical waste is paramount to prevent accidental and potentially dangerous reactions.[9][12][13]
-
Liquid Waste:
-
Solid Waste:
-
Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled container.
-
Ensure that any sharps are disposed of in a designated sharps container.[12]
-
-
Empty Containers:
-
"Empty" containers that once held this compound are still considered hazardous waste as they may contain residue.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to remove or deface the original label.[9] Always consult your institution's specific guidelines.
-
Container Management and Labeling: Clarity is Key
Properly labeled and managed waste containers are a critical component of a safe laboratory environment.[10][13][14]
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[13][16]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[10][11] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[10]
-
For mixtures, list all components and their approximate percentages.[10][13]
-
The date of waste generation (the date the container was started).[10]
-
The location of origin (building and room number).[10]
-
The name and contact information of the principal investigator.[10]
-
Checkmarks indicating the relevant hazards (e.g., irritant, harmful).[10]
-
-
Container Filling: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion.[13]
-
Container Storage: Keep waste containers closed at all times, except when adding waste.[14]
Satellite Accumulation Areas (SAAs): Safe Temporary Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][13][14]
-
The SAA must be under the control of the laboratory personnel generating the waste.[16]
-
Waste containers in the SAA must be inspected weekly for any signs of leakage.[13]
-
There are limits to the amount of waste that can be accumulated in an SAA. For most hazardous waste, this is 55 gallons. However, for acutely toxic wastes (P-listed), the limit is one quart.[14]
-
Once a container is full, it must be moved to the central hazardous waste storage area within three days.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Key Disposal Information Summary
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on inferred irritant and toxic properties.[6][7] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | Ensures compliance with federal and state regulations.[10][17] |
| Incompatible Materials | Acids, Strong Oxidizing Agents, Chlorinated Solvents | To prevent dangerous chemical reactions.[6][9][15] |
| Container Type | Chemically compatible, leak-proof with a secure lid. | To ensure safe containment of the waste.[13][16] |
| Labeling Requirements | "Hazardous Waste", full chemical name, date, location, PI info. | For clear identification and regulatory compliance.[10][11] |
| Temporary Storage | Designated and labeled Satellite Accumulation Area (SAA). | To ensure safe and compliant temporary storage at the point of generation.[13][14] |
The Final Step: Professional Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[10][16] The ultimate disposal of this chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] These professionals are equipped to transport and dispose of chemical waste in a manner that is safe and compliant with all relevant regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][16][17]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- 1. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 2. chemscene.com [chemscene.com]
- 3. 199336-83-9|tert-Butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. actenviro.com [actenviro.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. fishersci.com [fishersci.com]
- 16. danielshealth.com [danielshealth.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


